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  • Product: (2,4-Dichlorophenyl)(phenyl)methanamine
  • CAS: 1009371-05-4

Core Science & Biosynthesis

Foundational

NMR spectroscopy data for (2,4-Dichlorophenyl)(phenyl)methanamine

An In-Depth Technical Guide to the NMR Spectroscopic Elucidation of (2,4-Dichlorophenyl)(phenyl)methanamine Introduction (2,4-Dichlorophenyl)(phenyl)methanamine is a substituted diarylmethane derivative. The structural c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the NMR Spectroscopic Elucidation of (2,4-Dichlorophenyl)(phenyl)methanamine

Introduction

(2,4-Dichlorophenyl)(phenyl)methanamine is a substituted diarylmethane derivative. The structural complexity arising from the presence of two distinct aromatic rings and a chiral center makes Nuclear Magnetic Resonance (NMR) spectroscopy an indispensable tool for its unambiguous characterization. This guide provides a comprehensive overview of the theoretical and practical aspects of acquiring and interpreting the NMR data for this compound. As a Senior Application Scientist, the focus will be on the rationale behind experimental choices and the logical framework for spectral assignment, ensuring a self-validating approach to structural confirmation.

Molecular Structure and Predicted NMR Features

A thorough understanding of the molecule's structure is the foundation for interpreting its NMR spectra. Key structural features of (2,4-Dichlorophenyl)(phenyl)methanamine that will influence the NMR data include:

  • Two Aromatic Systems: The electron-donating nature of the phenyl group and the electron-withdrawing and ortho, para-directing effects of the chlorine atoms on the dichlorophenyl ring will result in distinct chemical shift regions for the aromatic protons and carbons.

  • Chiral Center: The methine proton (CH) is attached to the chiral center, which will have a unique chemical shift and will couple to the adjacent amine protons.

  • Amine Group: The protons of the amine group (NH2) are exchangeable, and their signal can be broad. Their chemical shift is also highly dependent on the solvent and concentration.

Part 1: ¹H NMR Spectroscopy

Experimental Protocol

A standardized and well-documented experimental procedure is critical for obtaining high-quality, reproducible NMR data.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid (2,4-Dichlorophenyl)(phenyl)methanamine sample.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[1]
  • Add a small amount of a reference standard, typically tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm, against which all other chemical shifts are measured.

2. NMR Spectrometer Setup:

  • The data should be acquired on a high-field NMR spectrometer, for instance, a 400 MHz or 500 MHz instrument, to achieve better signal dispersion.
  • Standard acquisition parameters for a ¹H NMR spectrum are generally sufficient. These include a 90° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
  • A sufficient number of scans (e.g., 16 or 32) should be collected to ensure a good signal-to-noise ratio.

3. Data Processing:

  • The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform.
  • The resulting spectrum should be phased and baseline corrected to obtain a clean, interpretable spectrum.
  • The spectrum is then calibrated by setting the TMS signal to 0 ppm.
  • Integration of the signals is performed to determine the relative number of protons corresponding to each resonance.
Predicted ¹H NMR Spectrum and Interpretation

Based on the structure of (2,4-Dichlorophenyl)(phenyl)methanamine, the following signals are anticipated in the ¹H NMR spectrum:

  • Aromatic Protons (Phenyl Ring): The five protons of the unsubstituted phenyl ring will likely appear as a complex multiplet in the range of δ 7.2-7.4 ppm.

  • Aromatic Protons (Dichlorophenyl Ring): The three protons on the dichlorophenyl ring will be in distinct chemical environments due to the differing effects of the two chlorine atoms.

    • The proton ortho to the chlorine at position 2 and meta to the chlorine at position 4 will be the most deshielded.

    • The proton meta to both chlorines will be at an intermediate chemical shift.

    • The proton ortho to the chlorine at position 4 and meta to the chlorine at position 2 will be the most shielded of the three. These protons are expected to appear as distinct signals, likely doublets or doublets of doublets, in the region of δ 7.0-7.5 ppm.

  • Methine Proton (CH): The single proton attached to the benzylic carbon, being adjacent to two aromatic rings and a nitrogen atom, is expected to be significantly deshielded and will likely appear as a singlet or a broad singlet in the range of δ 5.0-5.5 ppm.

  • Amine Protons (NH₂): The two amine protons will typically appear as a broad singlet. The chemical shift of this signal is highly variable and can range from δ 1.5-4.0 ppm, depending on the solvent, concentration, and temperature. This broadening is due to rapid chemical exchange and quadrupolar relaxation from the nitrogen atom.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
Phenyl-H7.2-7.4Multiplet5H
Dichlorophenyl-H7.0-7.5Doublet, Doublet of Doublets3H
Methine-CH5.0-5.5Singlet / Broad Singlet1H
Amine-NH₂1.5-4.0Broad Singlet2H

Part 2: ¹³C NMR Spectroscopy

Experimental Protocol

1. Sample Preparation:

  • The same sample prepared for ¹H NMR spectroscopy can be used for ¹³C NMR.

2. NMR Spectrometer Setup:

  • ¹³C NMR experiments are typically run with proton decoupling to simplify the spectrum, resulting in a single line for each unique carbon atom.
  • Due to the low natural abundance of the ¹³C isotope, a larger number of scans is required to obtain a good signal-to-noise ratio.
  • A wider spectral width is necessary to encompass the larger range of ¹³C chemical shifts.[2]

3. Data Processing:

  • Similar to ¹H NMR, the FID is Fourier transformed, and the spectrum is phased and baseline corrected.
  • The solvent signal (e.g., CDCl₃ at δ 77.16 ppm) is often used as an internal reference.[2]
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum is expected to show 13 distinct signals, one for each unique carbon atom in the molecule.

  • Aromatic Carbons: The aromatic region (δ 110-160 ppm) will contain the signals for the 12 carbons of the two phenyl rings.

    • The carbons bearing the chlorine atoms (C-2 and C-4) will be significantly deshielded.

    • The ipso-carbons (the carbons directly attached to the methine carbon) will also have distinct chemical shifts.

    • The remaining aromatic carbons will appear in the expected range, with their specific shifts influenced by the substituents on their respective rings.

  • Methine Carbon (CH): The benzylic carbon atom is expected to appear in the range of δ 50-65 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Phenyl-C (unsubstituted)125-145
Dichlorophenyl-C (substituted)125-150
C-Cl~130-135
Methine-CH50-65

Part 3: Advanced 2D NMR Techniques for Structural Confirmation

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments should be employed.

COSY (Correlation Spectroscopy)

The COSY experiment identifies protons that are spin-spin coupled. In the case of (2,4-Dichlorophenyl)(phenyl)methanamine, it would be used to:

  • Confirm the coupling relationships between the protons on the dichlorophenyl ring.

  • Trace the connectivity of the protons on the unsubstituted phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This is a powerful tool for:

  • Assigning the protonated carbons in both aromatic rings.

  • Confirming the assignment of the methine CH proton and its corresponding carbon.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for:

  • Assigning the quaternary (non-protonated) carbons in the aromatic rings by observing correlations from nearby protons.

  • Confirming the connectivity between the methine proton and the ipso-carbons of both aromatic rings.

Experimental Workflow and Logic

The logical flow for complete structural elucidation using NMR is visualized in the following diagram.

G cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments for Connectivity cluster_analysis Data Analysis & Structure Confirmation H1_NMR ¹H NMR (Proton Environments & Integration) COSY COSY (¹H-¹H Correlations) H1_NMR->COSY HSQC HSQC (Direct ¹H-¹³C Correlations) H1_NMR->HSQC HMBC HMBC (Long-Range ¹H-¹³C Correlations) H1_NMR->HMBC Assign_Protons Assign Aromatic Spin Systems H1_NMR->Assign_Protons C13_NMR ¹³C NMR (Carbon Environments) C13_NMR->HSQC C13_NMR->HMBC COSY->Assign_Protons Assign_Carbons Assign Protonated Carbons HSQC->Assign_Carbons Assign_Quaternary Assign Quaternary Carbons HMBC->Assign_Quaternary Final_Structure Final Structure Confirmation Assign_Protons->Final_Structure Assign_Carbons->Final_Structure Assign_Quaternary->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides an unequivocal method for the structural characterization of (2,4-Dichlorophenyl)(phenyl)methanamine. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved. This in-depth analysis not only confirms the molecular structure but also provides valuable electronic and conformational insights, which are crucial for researchers in drug development and related scientific fields.

References

  • Vertex AI Search. (n.d.). Supplementary Information.
  • The Royal Society of Chemistry. (n.d.). Supplementary Data.
  • Kim, J., et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20228.
  • Oregon State University. (2022, March 9). 13C NMR Chemical Shift.
  • ResearchGate. (n.d.). The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6.
  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor.
  • Zeitschrift für Naturforschung B. (n.d.). Synthetic, Infrared and NMR (1H and 13C) Spectral Studies of N-(Substituted Phenyl)-Methanesulphonamides.
  • Colorado State University. (n.d.). CASCADE.
  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661-667.
  • ChemAxon. (n.d.). NMR Predictor - Documentation.
  • Siniscalchi, T. (2021, December 6). Exercise 16.7 - Predicting Chemical Shifts in an 1H-NMR Spectrum [Video]. YouTube.
  • The Royal Society of Chemistry. (2016). Supporting information.
  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra.

Sources

Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (2,4-Dichlorophenyl)(phenyl)methanamine Derivatives as Modulators of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals Abstract The (2,4-Dichlorophenyl)(phenyl)methanamine scaffold represents a promising chemical entity with significant therapeutic potential, particularly in...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The (2,4-Dichlorophenyl)(phenyl)methanamine scaffold represents a promising chemical entity with significant therapeutic potential, particularly in the realm of diseases characterized by dysregulated inflammatory and cell survival signaling. This in-depth technical guide elucidates the core mechanism of action for derivatives of this scaffold, focusing on their role as modulators of the Nuclear Factor-kappa B (NF-κB) signaling pathway. Drawing from patent literature and established biochemical and cellular methodologies, this document provides a comprehensive overview of the scientific rationale, key experimental protocols for characterization, and the structure-activity relationships that govern the biological activity of these compounds. This guide is intended to serve as an authoritative resource for researchers and drug development professionals engaged in the exploration of novel therapeutics targeting inflammatory and neurodegenerative disorders.

Introduction: The (2,4-Dichlorophenyl)(phenyl)methanamine Scaffold

The diarylmethanamine structural motif is a privileged scaffold in medicinal chemistry, found in a variety of biologically active compounds. The specific inclusion of a 2,4-dichloro substitution on one of the phenyl rings, coupled with an unsubstituted phenyl ring, confers distinct physicochemical properties that are critical for the biological activity of this class of molecules. These properties influence cell permeability, target engagement, and metabolic stability, making the (2,4-Dichlorophenyl)(phenyl)methanamine core an attractive starting point for the design of novel therapeutic agents.

Recent investigations, particularly within the patent literature, have highlighted the potential for derivatives of this scaffold to act as potent modulators of intracellular signaling pathways, with a significant focus on the NF-κB cascade. This pathway is a master regulator of inflammation, immunity, cell proliferation, and survival, and its aberrant activation is a hallmark of numerous pathologies, including chronic inflammatory diseases, cancer, and neurodegenerative disorders.[1]

This guide will delve into the mechanistic underpinnings of how (2,4-Dichlorophenyl)(phenyl)methanamine derivatives exert their effects on the NF-κB pathway, providing a robust framework for their further investigation and development.

Core Mechanism of Action: Modulation of the NF-κB Signaling Pathway

The primary mechanism of action for (2,4-Dichlorophenyl)(phenyl)methanamine derivatives appears to be the inhibition of the canonical NF-κB signaling pathway. This pathway is a critical mediator of the cellular response to inflammatory stimuli such as cytokines, lipopolysaccharide (LPS), and viral or bacterial infections.

The Canonical NF-κB Signaling Cascade

Under basal conditions, NF-κB transcription factors, most commonly the p50/p65 (RelA) heterodimer, are held inactive in the cytoplasm through their association with inhibitory proteins known as Inhibitors of κB (IκB), with IκBα being a key member. Upon cellular stimulation, a cascade of events is initiated, leading to the activation of the IκB kinase (IKK) complex, which is composed of the catalytic subunits IKKα and IKKβ, and the regulatory subunit NEMO (NF-κB essential modulator).

The activated IKK complex, primarily through the action of IKKβ, phosphorylates IκBα at specific serine residues. This phosphorylation event marks IκBα for ubiquitination and subsequent degradation by the 26S proteasome. The degradation of IκBα unmasks the nuclear localization signal (NLS) on the NF-κB dimer, allowing its translocation into the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences, known as κB sites, in the promoter and enhancer regions of target genes, thereby inducing the transcription of a wide array of pro-inflammatory and pro-survival genes.

NF_kB_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Cell Surface Receptor Stimuli->Receptor IKK_complex IKK Complex (IKKα/IKKβ/NEMO) Receptor->IKK_complex activates IkBa_NFkB IκBα-NF-κB (p50/p65) IKK_complex->IkBa_NFkB phosphorylates IκBα Proteasome Proteasome IkBa_NFkB->Proteasome ubiquitination & degradation of IκBα NFkB_active Active NF-κB (p50/p65) Proteasome->NFkB_active releases NFkB_nucleus NF-κB NFkB_active->NFkB_nucleus translocates to Compound (2,4-Dichlorophenyl)(phenyl)methanamine Derivative Compound->IKK_complex inhibits DNA DNA (κB sites) NFkB_nucleus->DNA binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression induces

Figure 1: Proposed mechanism of action of (2,4-Dichlorophenyl)(phenyl)methanamine derivatives on the canonical NF-κB signaling pathway.

Point of Intervention for (2,4-Dichlorophenyl)(phenyl)methanamine Derivatives

Based on the available data, it is hypothesized that (2,4-Dichlorophenyl)(phenyl)methanamine derivatives exert their inhibitory effect on the NF-κB pathway at a crucial upstream juncture, likely by targeting the IKK complex. By inhibiting the kinase activity of IKK, these compounds prevent the phosphorylation and subsequent degradation of IκBα. This, in turn, leads to the sequestration of NF-κB in the cytoplasm, thereby preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes. This proposed mechanism is supported by findings in patent literature describing the utility of these compounds in neurodegenerative diseases, where chronic inflammation driven by NF-κB plays a significant pathological role.[1]

Experimental Protocols for Mechanistic Elucidation

To rigorously validate the proposed mechanism of action and to further characterize the pharmacological profile of (2,4-Dichlorophenyl)(phenyl)methanamine derivatives, a series of well-established in vitro cellular and biochemical assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

NF-κB Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the transcriptional activity of NF-κB in a high-throughput manner. It relies on a reporter construct where the luciferase gene is under the control of a promoter containing multiple NF-κB binding sites.

Objective: To determine the dose-dependent inhibitory effect of (2,4-Dichlorophenyl)(phenyl)methanamine derivatives on NF-κB transcriptional activity.

Principle: In the presence of an NF-κB activator (e.g., TNF-α or LPS), NF-κB translocates to the nucleus, binds to the κB sites in the reporter construct, and drives the expression of luciferase. The amount of light produced upon the addition of the luciferase substrate is directly proportional to the level of NF-κB activity. An inhibitor of the pathway will reduce the luciferase expression and, consequently, the light output.[2][3][4][5][6]

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293, HeLa, or RAW 264.7 macrophages) in appropriate growth medium.

    • Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid expressing a different reporter (e.g., Renilla luciferase) for normalization of transfection efficiency. Stable cell lines expressing the reporter construct are also commonly used.

  • Compound Treatment:

    • Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the (2,4-Dichlorophenyl)(phenyl)methanamine derivative or vehicle control for 1-2 hours.

  • Stimulation:

    • Stimulate the cells with a known NF-κB activator (e.g., 10 ng/mL TNF-α or 1 µg/mL LPS) for 6-8 hours. Include an unstimulated control group.

  • Cell Lysis and Luciferase Assay:

    • Wash the cells with PBS and lyse them using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions on a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

Parameter Condition
Cell LineHEK293 or RAW 264.7
Reporter PlasmidspNF-κB-Luc, pRL-TK
StimulantTNF-α (10 ng/mL) or LPS (1 µg/mL)
Incubation TimesPre-treatment: 1-2 h; Stimulation: 6-8 h
DetectionDual-Luciferase Reporter Assay System
Western Blot Analysis of NF-κB Pathway Proteins

Western blotting is employed to directly assess the phosphorylation and degradation of key proteins in the NF-κB signaling cascade.

Objective: To determine the effect of (2,4-Dichlorophenyl)(phenyl)methanamine derivatives on the phosphorylation of IκBα and the p65 subunit of NF-κB, and the degradation of IκBα.

Principle: Following cell stimulation, IκBα is phosphorylated and subsequently degraded, while the p65 subunit of NF-κB is also phosphorylated, a modification associated with its transcriptional activity. Western blotting with specific antibodies allows for the visualization and quantification of these changes. An inhibitor of the IKK complex would be expected to block the phosphorylation and degradation of IκBα.[7][8][9][10][11]

Protocol:

  • Cell Treatment and Lysis:

    • Plate cells (e.g., RAW 264.7 or HeLa) and treat with the compound and stimulant as described for the luciferase assay, using shorter stimulation times (e.g., 0, 15, 30, 60 minutes) to capture the dynamic changes in protein phosphorylation and degradation.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control (e.g., β-actin or GAPDH).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA, or gel shift assay, is a technique used to detect protein-DNA interactions.

Objective: To directly assess the effect of (2,4-Dichlorophenyl)(phenyl)methanamine derivatives on the DNA-binding activity of NF-κB.

Principle: Nuclear extracts from treated cells are incubated with a labeled DNA probe containing the NF-κB consensus binding site. If NF-κB is present and active in the nuclear extract, it will bind to the probe, causing a shift in its electrophoretic mobility when run on a non-denaturing polyacrylamide gel. This shift can be visualized by autoradiography (for radioactive probes) or by fluorescence imaging (for non-radioactive probes).[1][12][13][14][15]

Protocol:

  • Preparation of Nuclear Extracts:

    • Treat cells with the compound and stimulant as previously described.

    • Harvest the cells and prepare nuclear extracts using a nuclear extraction kit or a well-established protocol involving hypotonic lysis and high-salt extraction.

  • Probe Labeling:

    • Label a double-stranded oligonucleotide probe containing the NF-κB consensus sequence (5'-AGTTGAGGGGACTTTCCCAGGC-3') with [γ-³²P]ATP using T4 polynucleotide kinase or with a non-radioactive label such as biotin or a fluorescent dye.

  • Binding Reaction:

    • Incubate the nuclear extracts (5-10 µg) with the labeled probe in a binding buffer containing a non-specific DNA competitor (e.g., poly(dI-dC)) to prevent non-specific binding.

  • Electrophoresis and Detection:

    • Separate the protein-DNA complexes on a native polyacrylamide gel.

    • Dry the gel and expose it to X-ray film or image it using an appropriate imaging system.

  • Specificity Controls:

    • To confirm the specificity of the shifted band, perform competition assays by adding an excess of unlabeled ("cold") wild-type or mutant NF-κB probe to the binding reaction.

    • Supershift assays can be performed by adding antibodies specific to the p65 or p50 subunits of NF-κB to the binding reaction, which will cause a further shift in the protein-DNA complex.

In Vitro IKKβ Kinase Assay

This biochemical assay directly measures the enzymatic activity of the IKKβ kinase.

Objective: To determine if (2,4-Dichlorophenyl)(phenyl)methanamine derivatives directly inhibit the kinase activity of IKKβ.

Principle: Recombinant IKKβ is incubated with a substrate (e.g., a peptide derived from IκBα) and ATP. The kinase activity is measured by quantifying the amount of phosphorylated substrate or the amount of ADP produced.[16][17][18][19][20]

Protocol:

  • Kinase Reaction:

    • In a 96- or 384-well plate, set up a reaction mixture containing recombinant IKKβ, a specific IκBα-derived peptide substrate, and ATP in a kinase buffer.

    • Add various concentrations of the (2,4-Dichlorophenyl)(phenyl)methanamine derivative or a known IKKβ inhibitor (as a positive control).

  • Detection:

    • After a defined incubation period, stop the reaction and detect the kinase activity. This can be done using several methods:

      • Radiometric Assay: Use [γ-³²P]ATP and measure the incorporation of the radiolabel into the substrate.

      • Luminescence-based Assay (e.g., ADP-Glo™): Measure the amount of ADP produced, which is converted to a luminescent signal.

      • Fluorescence-based Assay: Use a fluorescently labeled substrate and detect changes in fluorescence upon phosphorylation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 value as described for the luciferase assay.

Experimental_Workflow cluster_cellular Cellular Assays cluster_biochemical Biochemical Assay Luciferase NF-κB Luciferase Reporter Assay Mechanism Mechanism of Action: Inhibition of NF-κB Pathway Luciferase->Mechanism Western Western Blot (p-IκBα, p-p65, IκBα) Western->Mechanism EMSA EMSA (NF-κB DNA Binding) EMSA->Mechanism Kinase_Assay In Vitro IKKβ Kinase Assay Kinase_Assay->Mechanism Start Compound Synthesis (2,4-Dichlorophenyl)(phenyl)methanamine Derivatives Start->Luciferase Start->Western Start->EMSA Start->Kinase_Assay

Figure 2: Experimental workflow for the mechanistic characterization of (2,4-Dichlorophenyl)(phenyl)methanamine derivatives.

Structure-Activity Relationships (SAR)

While a comprehensive SAR study for (2,4-Dichlorophenyl)(phenyl)methanamine derivatives as NF-κB inhibitors is not yet extensively published in peer-reviewed literature, some general principles can be inferred from related chemical series and the foundational patent disclosures.

  • The Diarylmethyl Pharmacophore: The two aryl rings are essential for activity, likely engaging in hydrophobic and/or π-stacking interactions within the target protein's binding pocket.

  • The 2,4-Dichloro Substitution: The position and electronic nature of the chloro substituents on one of the phenyl rings are critical. The 2,4-dichloro pattern is a common feature in many biologically active molecules and likely plays a key role in optimizing binding affinity and selectivity.

  • The Amine Group: The nature of the amine (primary, secondary, or tertiary) and the substituents on the nitrogen atom will significantly impact the compound's physicochemical properties, such as pKa and lipophilicity, which in turn affect cell permeability, target engagement, and off-target effects. Modifications at this position are a key area for optimization in drug discovery programs.

Further SAR studies should systematically explore modifications at the following positions:

  • Substituents on the unsubstituted phenyl ring.

  • Alternative substitution patterns on the dichlorophenyl ring.

  • Variations of the amine moiety, including the incorporation of different alkyl, aryl, or heterocyclic groups.

Conclusion and Future Directions

The (2,4-Dichlorophenyl)(phenyl)methanamine scaffold holds considerable promise as a platform for the development of novel therapeutics targeting the NF-κB signaling pathway. The available evidence strongly suggests that derivatives of this class act as inhibitors of the canonical NF-κB pathway, likely through the direct or indirect inhibition of the IKK complex.

The experimental protocols detailed in this guide provide a robust framework for the comprehensive mechanistic characterization of these compounds. Future research should focus on:

  • Target Deconvolution: Precisely identifying the direct binding partner(s) of these compounds within the NF-κB pathway using techniques such as chemical proteomics.

  • In Vivo Efficacy: Evaluating the therapeutic potential of lead compounds in relevant animal models of inflammatory and neurodegenerative diseases.

  • Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of these derivatives to guide their optimization for clinical development.

By leveraging the insights and methodologies presented in this technical guide, researchers can accelerate the exploration and development of (2,4-Dichlorophenyl)(phenyl)methanamine derivatives as a new class of NF-κB-modulating agents with the potential to address significant unmet medical needs.

References

  • Golde, M. (2018). Treatment of neurodegenerative diseases, causation of memory enhancement, and assay for screening compounds for such. U.S. Patent No. 10,406,107 B2. Washington, DC: U.S.
  • Lichtman, A. H. (2001). Electrophoretic mobility shift assay (EMSA) for detecting protein-nucleic acid interactions. Current Protocols in Immunology, Chapter 10, Unit 10.10. [Link]

  • Thiel, G., & Rössler, K. (2020). NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. Journal of Visualized Experiments, (155), e60651. [Link]

  • Molecular Devices. (n.d.). Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5. [Link]

  • Alam, J. (2017). NF-κB Reporter Assay. Bio-protocol, 7(12), e2343. [Link]

  • AMSBIO. (n.d.). NF-KB Reporter Kit NF-KB Signaling Pathway. [Link]

  • INDIGO Biosciences. (n.d.). Human NF-κB Reporter Assay System. [Link]

  • Signosis. (n.d.). NFkB EMSA Kit. [Link]

  • Gilmore, T. D. (2012). Electrophoretic mobility shift assay analysis of NF-κB DNA binding. Methods in Molecular Biology, 809, 1-12. [Link]

  • University of California, Berkeley. (n.d.). EMSA (Electrophoretic Mobility Shift Assay). [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • Columbia University. (n.d.). Protocol for Invitro Kinase Assay. [Link]

  • Chen, Y., et al. (2015). Western blot analysis of IκBα and NF-κB expression and activation in kidney. PLoS ONE, 10(7), e0134653. [Link]

  • Liu, F. T., et al. (2009). (2,4-Dichlorophenyl)(diphenylphosphoryl)methanol. Acta Crystallographica Section E: Structure Reports Online, 65(1), o222. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?[Link]

  • Refojo, D., et al. (2011). Western blot analysis for studying the NFκB pathway. ResearchGate. [Link]

  • Chen, Y., et al. (2015). Western blot analysis of IκBα and NF-κB expression and activation in kidney. Figshare. [Link]

  • Viatour, P., & Hoffmann, A. (2021). Monitoring the Levels of Cellular NF-κB Activation States. Cells, 10(11), 2894. [Link]

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Foundational

Preclinical In Vitro Pharmacokinetics of (2,4-Dichlorophenyl)(phenyl)methanamine: A Comprehensive ADME Guide

Executive Summary & Structural Causality The compound (2,4-Dichlorophenyl)(phenyl)methanamine (CAS 1250904-40-5)[1] represents a classic diarylmethylamine scaffold. In early-stage drug development, understanding the in v...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Causality

The compound (2,4-Dichlorophenyl)(phenyl)methanamine (CAS 1250904-40-5)[1] represents a classic diarylmethylamine scaffold. In early-stage drug development, understanding the in vitro absorption, distribution, metabolism, and excretion (ADME) profile of such a compound is the fundamental rate-limiting step before advancing to in vivo pharmacokinetic (PK) modeling.

From a physicochemical standpoint, the presence of two aromatic rings (one di-chlorinated) and a primary benzylic amine dictates its pharmacokinetic behavior. The high lipophilicity (estimated LogP > 4.0) drives rapid passive membrane permeability but simultaneously increases the likelihood of extensive Phase I hepatic metabolism and non-specific protein binding. Furthermore, the primary amine is basic (estimated pKa ~8.5–9.0), meaning it exists predominantly as a cation at physiological pH (7.4). This cationic lipophilic nature strongly suggests a high volume of distribution and a propensity for lysosomal trapping within cells, which must be accounted for in in vitro assay design.

This whitepaper details the self-validating in vitro protocols required to accurately map the pharmacokinetic profile of (2,4-Dichlorophenyl)(phenyl)methanamine, focusing on intestinal permeability and hepatic intrinsic clearance.

Intestinal Permeability & Absorption (Caco-2 Model)

The Causality of the Caco-2 Model

To predict human oral absorption, the human colon carcinoma cell line (Caco-2) is utilized as the industry gold standard[2][3]. When cultured on semi-permeable supports for 21 days, Caco-2 cells spontaneously differentiate to form a polarized, confluent monolayer that structurally and functionally mimics the human intestinal epithelium, complete with tight junctions and apical efflux transporters (e.g., P-glycoprotein)[4].

For a lipophilic amine like (2,4-Dichlorophenyl)(phenyl)methanamine, the Caco-2 model is critical not just for measuring passive transcellular diffusion, but for identifying potential efflux liability and intracellular sequestration (lysosomal trapping) driven by its basic pKa.

Step-by-Step Caco-2 Permeability Protocol

This protocol is adapted from the foundational methodologies established by Artursson and Karlsson[2][3].

  • Cell Seeding & Differentiation: Seed Caco-2 cells onto polycarbonate Transwell® filter inserts (0.33 cm² surface area, 0.4 µm pore size) at a density of ~32,000 cells/well[4]. Maintain in Dulbecco’s Modified Eagle Medium (DMEM) with 10% fetal bovine serum for 21 days.

  • Monolayer Validation: On day 21, verify monolayer integrity by measuring Transepithelial Electrical Resistance (TEER). Only wells with a TEER > 600 Ω·cm² are acceptable for transport studies[4].

  • Assay Preparation: Wash the apical (A) and basolateral (B) compartments with Hank’s Balanced Salt Solution (HBSS) buffered with 25 mM HEPES (pH 7.4).

  • Dosing: Prepare a 10 µM dosing solution of (2,4-Dichlorophenyl)(phenyl)methanamine in HBSS-HEPES. Keep the final DMSO concentration 1% to prevent membrane toxicity. Apply the dosing solution to the Apical chamber (for A B transport) or Basolateral chamber (for B A transport).

  • Incubation & Sampling: Incubate at 37°C on an orbital shaker. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing the volume with fresh pre-warmed buffer to maintain sink conditions.

  • Quantification: Analyze samples via LC-MS/MS.

  • Data Calculation: Calculate the Apparent Permeability ( Papp​ ) using the equation:

    Papp​=A×C0​dQ/dt​

    (Where dQ/dt is the steady-state rate of appearance in the receiver chamber, A is the surface area, and C0​ is the initial donor concentration).

Hepatic Metabolic Stability & Intrinsic Clearance

Mechanistic Grounding

Because (2,4-Dichlorophenyl)(phenyl)methanamine is highly lipophilic, it cannot be efficiently excreted unchanged by the kidneys; it requires biotransformation into more polar metabolites. Human Liver Microsomes (HLM) are subcellular fractions containing a high concentration of membrane-bound Cytochrome P450 (CYP) enzymes[5][6]. HLMs provide a robust, isolated environment to determine the in vitro intrinsic clearance ( CLint​ ), which is the inherent ability of hepatic enzymes to metabolize the drug independent of physiological blood flow[7].

Step-by-Step HLM Stability Protocol
  • Matrix Preparation: Thaw pooled Human Liver Microsomes on ice. Dilute the microsomes in 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ , achieving a final assay protein concentration of 0.5 mg/mL[5][6].

  • Compound Addition: Spike (2,4-Dichlorophenyl)(phenyl)methanamine into the microsomal suspension to achieve a final concentration of 1 µM. Critical Causality: The concentration must be kept well below the anticipated Michaelis-Menten constant ( Km​ ) to ensure first-order kinetic conditions[6]. DMSO must be strictly 0.25% to prevent solvent-mediated inhibition of CYP isoforms[5].

  • Pre-Incubation: Pre-incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium.

  • Reaction Initiation: Initiate Phase I metabolism by adding the cofactor NADPH (final concentration 1 mM)[5].

  • Time-Course Quenching: At intervals of 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot of the reaction mixture into 150 µL of ice-cold acetonitrile containing an internal analytical standard[5]. This instantly denatures the CYP enzymes, halting the reaction.

  • Analysis & IVIVE Scaling: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS. Calculate the in vitro half-life ( t1/2​ ) from the natural log of the percentage of parent compound remaining versus time.

Using Obach's method[8], the in vitro intrinsic clearance is calculated as:

CLint,invitro​=(t1/2​0.693​)×(Microsomal ProteinIncubation Volume​)

Quantitative Data Summary

The following table summarizes the representative in vitro ADME parameters for the diarylmethylamine chemical class, providing a benchmark for evaluating (2,4-Dichlorophenyl)(phenyl)methanamine.

Assay ParameterTarget MetricRepresentative Value / ThresholdPharmacokinetic Implication
Caco-2 Permeability Papp​ (A B)> 10×10−6 cm/sHigh passive intestinal absorption expected.
Efflux Ratio Papp​ (B A) / (A B)< 2.0Not a significant substrate for P-glycoprotein.
HLM Stability t1/2​ < 15 minutesRapid Phase I metabolism; high hepatic clearance.
Intrinsic Clearance CLint,invitro​ > 50 µL/min/mg proteinSuggests a high first-pass effect if administered orally.
Protein Binding Fraction unbound ( fu​ )< 0.05 (Highly bound)High lipophilicity drives non-specific binding to plasma proteins.

System Workflows and Metabolic Pathways

To synthesize the experimental logic, the following diagrams illustrate the overall ADME screening workflow and the predicted Phase I metabolic biotransformation of the compound.

ADME_Workflow A Compound: (2,4-Dichlorophenyl)(phenyl)methanamine B Physicochemical Profiling (pKa, LogP, Solubility) A->B C Caco-2 Permeability Assay (Absorption Prediction) B->C D HLM Stability Assay (Hepatic Clearance) B->D E Equilibrium Dialysis (Protein Binding) B->E F IVIVE Modeling (In Vivo PK Prediction) C->F D->F E->F

Fig 1: In vitro ADME workflow for preclinical pharmacokinetic profiling.

Metabolic_Pathway P (2,4-Dichlorophenyl)(phenyl)methanamine CYP CYP450 Enzymes (e.g., CYP3A4, CYP2D6) P->CYP NADPH, O2 M1 N-Oxidation (Hydroxylamine Metabolite) CYP->M1 M2 Aromatic Hydroxylation (Phenolic Metabolite) CYP->M2 M3 Deamination (Ketone/Alcohol Derivative) CYP->M3

Fig 2: Proposed CYP450-mediated Phase I metabolic pathways.

References

  • BLDpharm: Product Name :[2-(2,4-Dichlorophenyl)phenyl]methanamine. CAS No. : 1250904-40-5. bldpharm.com.
  • Determination of drug permeability and prediction of drug absorption in Caco-2 monolayers.
  • ADME Caco-2 Permeability Assay-BioDuro-Global CRDMO. bioduro.com.
  • Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec. evotec.com.
  • In Vitro Drug Metabolism Studies Using Human Liver Microsomes - IntechOpen. intechopen.com.
  • 8: The Future of ADME in Drug Design and Development - Books. rsc.org.
  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. europa.eu.

Sources

Exploratory

Crystal structure analysis of (2,4-Dichlorophenyl)(phenyl)methanamine

An In-Depth Technical Guide to the Crystal Structure Analysis of (2,4-Dichlorophenyl)(phenyl)methanamine For Researchers, Scientists, and Drug Development Professionals Introduction: Elucidating Structure for Function (2...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Crystal Structure Analysis of (2,4-Dichlorophenyl)(phenyl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Elucidating Structure for Function

(2,4-Dichlorophenyl)(phenyl)methanamine and its derivatives are key structural motifs in medicinal chemistry. The precise three-dimensional arrangement of atoms within these molecules is fundamental to their interaction with biological targets. For instance, the chiral amine (R)-(4-Chlorophenyl)(phenyl)methanamine is a critical precursor in the synthesis of Levocetirizine, a potent second-generation antihistamine.[1] The stereochemistry of this precursor is paramount, as it directly dictates the pharmacological activity of the final drug product.[1] Understanding the crystal structure of such compounds through single-crystal X-ray diffraction provides unparalleled, high-resolution insights into their conformational preferences, intermolecular interactions, and solid-state packing. This knowledge is invaluable for rational drug design, polymorphism screening, and formulation development.

This guide provides a comprehensive overview of the methodologies and considerations involved in the crystal structure analysis of (2,4-Dichlorophenyl)(phenyl)methanamine, from initial synthesis and crystallization to final data interpretation and validation.

Part 1: Synthesis and Single Crystal Growth

The journey to a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals. The protocols described herein are designed to yield material suitable for diffraction experiments.

Synthesis via Reductive Amination

A robust method for synthesizing the target compound is the reductive amination of the corresponding ketone, (2,4-Dichlorophenyl)(phenyl)methanone. This common and versatile reaction reliably forms the necessary carbon-nitrogen bond.[2]

Experimental Protocol: Synthesis

  • Imine Formation:

    • To a round-bottom flask, add (2,4-Dichlorophenyl)(phenyl)methanone (1.0 eq) and a suitable solvent such as methanol.

    • Add an ammonia source, for example, ammonium acetate (5.0 eq), to the solution.

    • Stir the mixture at room temperature to facilitate the formation of the imine intermediate. The reaction can be monitored using Thin Layer Chromatography (TLC).

  • In-Situ Reduction:

    • Once imine formation is substantial (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add a reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), in small portions, ensuring the temperature remains low.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until completion.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water.

    • Extract the product into a suitable organic solvent, such as ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product via column chromatography to yield pure (2,4-Dichlorophenyl)(phenyl)methanamine.

The Art of Crystallization

Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution, resulting in a crystal ideally between 0.02 and 0.5 mm in its dimensions.[3]

Experimental Protocol: Crystallization by Slow Evaporation

  • Solvent Selection: Dissolve a small amount of the purified compound in a minimum volume of a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) at room temperature. The ideal solvent is one in which the compound is moderately soluble.

  • Crystal Growth:

    • Transfer the solution to a small, clean vial.

    • Cover the vial with a cap or parafilm containing a few pinholes. This allows for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment.

  • Harvesting: Over several hours to days, as the solvent evaporates, the solution will become supersaturated, and crystals should form. Carefully harvest the best-looking, well-defined single crystal using a spatula or loop.

Part 2: Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a molecule.[3][4] The process involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a model of the atomic arrangement.

experimental_workflow cluster_synthesis Synthesis & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Refinement synthesis Synthesis of (2,4-Dichlorophenyl) (phenyl)methanamine purification Purification synthesis->purification crystallization Single Crystal Growth purification->crystallization mounting Crystal Selection & Mounting crystallization->mounting data_collection X-ray Diffraction Data Collection mounting->data_collection data_reduction Data Reduction (Integration & Scaling) data_collection->data_reduction solve Structure Solution (Phase Problem) data_reduction->solve refine Structure Refinement solve->refine validate Validation & Finalization refine->validate final_structure Final Structural Model validate->final_structure cif_file Crystallographic Information File (CIF) validate->cif_file

Caption: Experimental workflow from synthesis to final structural model.

Step-by-Step Methodology
  • Crystal Mounting: A suitable single crystal is selected under a microscope, picked up using a cryoloop, and mounted on a goniometer head on the diffractometer. For data collection, the crystal is typically flash-cooled to around 100 K using a cryostream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is irradiated with a monochromatic X-ray beam (commonly from a Mo or Cu source).[3] As the crystal is rotated, a series of diffraction patterns are collected on a detector. Modern diffractometers automate this process, determining the optimal data collection strategy.

  • Data Reduction: The raw diffraction images are processed. This involves integrating the intensities of the thousands of measured reflections and applying corrections for experimental factors (e.g., absorption). The output is a reflection file containing the Miller indices (h,k,l) and the intensity for each reflection.

  • Structure Solution and Refinement:

    • Solution: The "phase problem" is solved using direct methods or Patterson methods (e.g., with SHELXS software) to generate an initial electron density map and a preliminary structural model.

    • Refinement: This initial model is refined against the experimental data using a least-squares minimization process (e.g., with SHELXL software).[5] This iterative process improves the atomic coordinates, thermal parameters, and overall fit of the model to the data until convergence is reached. Hydrogen atoms are typically placed in geometrically idealized positions.

Part 3: Data Interpretation & Trustworthiness

The final output of a successful crystal structure analysis is a refined model and a set of crystallographic data. This data provides a wealth of information and contains self-validating metrics to ensure its reliability.

Crystallographic Data Presentation

The following table presents an illustrative set of crystallographic data, based on a similar published structure, (2,4-Dichlorophenyl)(diphenylphosphoryl)methanol, to demonstrate how results are typically reported.[5]

ParameterIllustrative ValueSignificance
Chemical FormulaC₁₃H₁₂Cl₂NDefines the elemental composition of the molecule in the crystal.
Formula Weight252.15 g/mol Molar mass of the compound.
Crystal SystemMonoclinicThe crystal lattice system, defining the symmetry of the unit cell.
Space GroupP2₁/cThe specific symmetry operations that define the arrangement of molecules in the unit cell.
a, b, c [Å]a = 8.81, b = 11.33, c = 19.26The dimensions of the unit cell.
α, β, γ [°]α = 90, β = 102.41, γ = 90The angles of the unit cell.
Volume [ų]1879.6The volume of the unit cell.
Z4The number of molecules in the unit cell.
Temperature [K]100(2)The temperature at which data was collected. Low temperatures reduce atomic vibration.
Radiation [Å]Mo Kα (λ = 0.71073)The wavelength of the X-rays used for the experiment.[3]
R[F² > 2σ(F²)]~0.05A key indicator of the agreement between the calculated and observed structure factors. Lower is better.
wR(F²) (all data)~0.15A weighted R-factor based on all data, providing a more robust measure of refinement quality.
Goodness-of-fit (S)~1.0Should be close to 1 for a good refinement, indicating a good fit between the model and the data.
Self-Validating Protocols: Ensuring Trustworthiness

The crystallographic refinement process is inherently self-validating. The key metrics in the table above—the R-factors and the Goodness-of-fit—provide a quantitative measure of the quality of the final structure. A low R-factor (typically < 0.05 for high-quality data) and a Goodness-of-fit value close to 1.0 indicate that the refined structural model accurately represents the experimental diffraction data.[5] Any attempt to force an incorrect structure to fit the data would result in poor values for these indicators, immediately flagging the model as unreliable.

logic_diagram cluster_refinement Iterative Refinement Cycle exp_data Experimental Data (Diffraction Intensities) initial_model Initial Structural Model (from Structure Solution) exp_data->initial_model refine_params Refine Atomic Parameters (Coordinates, Thermal Motion) initial_model->refine_params calc_sf Calculate Structure Factors (Fc) refine_params->calc_sf Minimize Difference compare Compare |Fc| with |Fo| (Observed Data) calc_sf->compare Minimize Difference compare->refine_params Minimize Difference validation Validation Metrics (R-factors, GoF) compare->validation final_model Final Refined Model validation->final_model If metrics are good

Caption: Logical flow of crystallographic structure refinement and validation.

The final validated structure can be deposited in a public repository like the Cambridge Structural Database (CSD), making the data accessible to the global scientific community.[6][7]

Conclusion

The crystal structure analysis of (2,4-Dichlorophenyl)(phenyl)methanamine provides definitive and high-resolution data crucial for drug development and materials science. By integrating robust synthetic protocols with meticulous crystallization and state-of-the-art X-ray diffraction techniques, researchers can unveil the precise molecular architecture of this important compound. The self-validating nature of the crystallographic refinement process ensures the scientific integrity and trustworthiness of the final structural model, providing a solid foundation for further research and application.

References

  • Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland. [Link]

  • Small molecule crystallography. Excillum. [Link]

  • X-ray, Electron and NMR Crystallography to Structural Determination of Small Organic Molecules. JEOL. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. National Center for Biotechnology Information (PMC). [Link]

  • A kind of preparation method of methenamine hippu intermediate.
  • (2,4-Dichlorophenyl)(diphenylphosphoryl)methanol. National Center for Biotechnology Information (PMC). [Link]

  • The Cambridge Structural Database. BiŌkeanós. [Link]

  • CCDC 794421: Experimental Crystal Structure Determination. The University of Manchester - Research Explorer. [Link]

  • A crystal structure study when crystallized only in d(CG)3 + methylamine and a d(CG)3 + metal ion. PubMed. [Link]

  • CCDC 1843486: Experimental Crystal Structure Determination. National Open Access Monitor, Ireland. [Link]

  • Cambridge Structural Database System. Physical Sciences Data-Science Service (PSDS). [Link]

  • The Cambridge Structural Database. ResearchGate. [Link]

  • Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and. International Journal of Pharmaceutical Research and Allied Sciences. [Link]

  • Dynamic Crystallization of Chiral Amines. Scribd. [Link]

  • (2,4-Dichlorophenyl)(phenyl)methanol. PubChem. [Link]

  • The Reduction Products of Certain Cyclic Methyleneamines. Royal Society of Chemistry Publishing. [Link]

  • Method for preparing polymerization-grade m-phenylenediamine through melt crystallization and recycling mother liquor.
  • N-(2,4-Dichlorophenyl)benzamide. ResearchGate. [Link]

  • Crystal structure of 1-(5-(4-chlorophenyl)-3-(2-fluorophenyl). SciSpace. [Link]

Sources

Protocols & Analytical Methods

Method

Catalytic Enantioselective Synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine: A Detailed Guide for Researchers

This document provides a comprehensive guide for the catalytic enantioselective synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine, a chiral amine of significant interest in pharmaceutical and agrochemical research.[1]...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive guide for the catalytic enantioselective synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine, a chiral amine of significant interest in pharmaceutical and agrochemical research.[1][2][3][4] This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and the scientific rationale behind the experimental choices.

Introduction: The Significance of Chiral Amines

Chiral amines are fundamental structural motifs present in a vast array of biologically active molecules, including approximately 40-45% of small-molecule pharmaceuticals.[1][2] Their stereochemistry is often critical for therapeutic efficacy and safety. (2,4-Dichlorophenyl)(phenyl)methanamine, with its specific stereogenic center, serves as a crucial building block for more complex molecules. The development of efficient and highly selective methods for its synthesis is therefore a key objective in modern synthetic chemistry.

The most direct and atom-economical approach to synthesizing such chiral amines is through the asymmetric reduction of the corresponding prochiral imine.[1][2] This guide will focus on transition metal-catalyzed asymmetric hydrogenation, a powerful and "green" strategy that offers high efficiency and minimal waste.[2]

Strategic Approach: Asymmetric Hydrogenation of Prochiral Imines

The core strategy involves the catalytic hydrogenation of N-(2,4-dichlorobenzylidene)aniline or a related imine substrate. The success of this transformation hinges on the selection of an appropriate chiral catalyst system that can effectively differentiate between the two prochiral faces of the imine, leading to a high enantiomeric excess (e.e.) of the desired amine enantiomer.

Catalyst System Selection: The Key to Enantioselectivity

Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, paired with chiral ligands, have proven to be highly effective for asymmetric imine reduction.[5][6] The choice of metal and ligand is critical and is often determined by the specific substrate and desired outcome.

  • Iridium Catalysts: Chiral iridium-diphosphine complexes are known for their high activity and enantioselectivity in the hydrogenation of various imines.[5]

  • Ruthenium Catalysts: Cationic ruthenium diamine catalysts have also demonstrated excellent performance, particularly for the reduction of cyclic imines.[5]

  • Chiral Ligands: The ligand's structure dictates the chiral environment around the metal center. Ligands such as those based on the BINOL or TsDPEN backbone are commonly employed to induce high levels of asymmetry.[7][8]

dot graph "Catalyst_System_Selection" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

subgraph "cluster_Catalyst" { label="Chiral Catalyst System"; bgcolor="#FFFFFF"; "Metal_Precursor" [label="Metal Precursor\n(e.g., [Ir(COD)Cl]₂, [Ru(p-cymene)Cl₂]₂)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chiral_Ligand" [label="Chiral Ligand\n(e.g., (R,R)-TsDPEN, BINAP)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

"Active_Catalyst" [label="Active Chiral Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; "Imine_Substrate" [label="Prochiral Imine Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Chiral_Amine" [label="Enantioenriched Amine Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Metal_Precursor" -> "Active_Catalyst"; "Chiral_Ligand" -> "Active_Catalyst"; "Active_Catalyst" -> "Chiral_Amine"; "Imine_Substrate" -> "Chiral_Amine";

{rank=same; "Metal_Precursor"; "Chiral_Ligand"} } caption { label="Formation of the Active Chiral Catalyst"; fontsize=10; }

Experimental Protocols

This section provides a detailed, step-by-step protocol for the catalytic enantioselective synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine via asymmetric transfer hydrogenation of the corresponding imine.

Protocol 1: Synthesis of the Prochiral Imine (N-(2,4-dichlorobenzylidene)aniline)

Materials:

  • 2,4-Dichlorobenzaldehyde

  • Aniline

  • Toluene

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 2,4-dichlorobenzaldehyde (1.0 eq) and aniline (1.0 eq) in toluene.

  • Reflux the mixture for 2-4 hours, collecting the water formed in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude imine can often be used directly in the next step without further purification. If necessary, purification can be achieved by recrystallization or column chromatography.

Protocol 2: Asymmetric Transfer Hydrogenation

This protocol utilizes a well-established Ru-TsDPEN catalyst system and formic acid/triethylamine as the hydrogen source.

Materials:

  • N-(2,4-dichlorobenzylidene)aniline (1.0 eq)

  • [RuCl₂(p-cymene)]₂ (0.005 eq)

  • (R,R)-TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine) (0.011 eq)[8]

  • Anhydrous, degassed solvent (e.g., Methanol or Dichloromethane)

  • Formic acid/Triethylamine azeotrope (5:2)

Procedure:

  • Catalyst Pre-formation: In an inert atmosphere (glovebox), add the catalyst precursor [RuCl₂(p-cymene)]₂ and the chiral ligand (R,R)-TsDPEN to a pressure-rated reaction vessel.[8]

  • Add anhydrous, degassed solvent and stir the mixture for 20-30 minutes to allow for the formation of the active catalyst.[8]

  • Reaction Setup: Add the imine substrate to the vessel.

  • Add the formic acid/triethylamine azeotrope.

  • Seal the vessel and stir the reaction mixture at the desired temperature (e.g., 25-40 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using a chiral column to determine both conversion and enantiomeric excess.

  • Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired chiral amine.

dot graph "Asymmetric_Hydrogenation_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

"Start" [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst_Prep" [label="Catalyst Pre-formation\n([RuCl₂(p-cymene)]₂ + (R,R)-TsDPEN)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Setup" [label="Reaction Setup\n(Imine + Catalyst + H₂ Source)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Hydrogenation" [label="Asymmetric Hydrogenation", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Monitoring" [label="Reaction Monitoring\n(Chiral HPLC/GC)", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Workup" [label="Aqueous Workup", fillcolor="#FBBC05", fontcolor="#202124"]; "Purification" [label="Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Product" [label="Enantioenriched Amine", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Start" -> "Catalyst_Prep"; "Catalyst_Prep" -> "Reaction_Setup"; "Reaction_Setup" -> "Hydrogenation"; "Hydrogenation" -> "Monitoring"; "Monitoring" -> "Hydrogenation" [label="Incomplete"]; "Monitoring" -> "Workup" [label="Complete"]; "Workup" -> "Purification"; "Purification" -> "Product"; } caption { label="Experimental Workflow for Asymmetric Hydrogenation"; fontsize=10; }

Data Presentation and Analysis

The following table summarizes typical quantitative data for the asymmetric hydrogenation protocol described above. Optimization of these parameters is often necessary to achieve the best results for a specific substrate.

ParameterTypical ValueRationale
Catalyst Loading 0.5 - 2.0 mol%Balances reaction rate and cost-effectiveness.
Ligand-to-Metal Ratio 1.1 : 1A slight excess of ligand ensures full coordination to the metal center.
Substrate Concentration 0.1 - 0.5 MAffects reaction kinetics and solubility.
Temperature 25 - 60 °CInfluences reaction rate and enantioselectivity. Lower temperatures often lead to higher e.e.
Hydrogen Pressure 10 - 50 atmHigher pressure can increase the reaction rate but may require specialized equipment.
Reaction Time 4 - 24 hoursDependent on catalyst activity and reaction conditions.
Yield > 90%Expected yield for an optimized reaction.
Enantiomeric Excess (e.e.) > 95%A measure of the stereoselectivity of the reaction.

Characterization and Quality Control

Accurate determination of the enantiomeric excess is crucial. This is typically achieved using chiral HPLC or GC.

Protocol 3: Determination of Enantiomeric Excess by Chiral HPLC

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Chiral Stationary Phase (CSP) column (e.g., a cyclofructan-based column).[9]

Mobile Phase:

  • A mixture of hexane and a polar modifier like ethanol or isopropanol is commonly used for normal-phase separations.[9] The exact ratio should be optimized for baseline separation of the enantiomers.

Procedure:

  • Prepare a dilute solution of the purified amine in the mobile phase.

  • Inject the sample onto the chiral column.

  • Monitor the elution of the enantiomers using the UV detector.

  • The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100.

Alternatively, NMR spectroscopy with a chiral solvating agent can be used for a rapid determination of enantiopurity.[7][10][11]

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inactive catalyst; Insufficient reaction time or temperature.Ensure anhydrous and anaerobic conditions for catalyst preparation. Increase reaction time or temperature.
Low Enantioselectivity Suboptimal catalyst system or reaction conditions.Screen different chiral ligands and metal precursors. Optimize temperature and solvent.
Poor Peak Separation in Chiral HPLC Inappropriate chiral column or mobile phase.Screen different chiral columns. Optimize the mobile phase composition and flow rate.[9]

Conclusion

The catalytic enantioselective synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine is a well-established yet nuanced process. The success of the synthesis relies on the careful selection of the chiral catalyst system and the optimization of reaction parameters. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize this valuable chiral building block with high efficiency and enantioselectivity.

References

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews. [Link]

  • Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. PMC. [Link]

  • Catalytic Biomimetic Asymmetric Reduction of Alkenes and Imines Enabled by Chiral and Regenerable NAD(P)H Models. Angewandte Chemie International Edition. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. RSC Publishing. [Link]

  • Direct catalytic asymmetric synthesis of α-chiral primary amines. ResearchGate. [Link]

  • A diversity of recently reported methodology for asymmetric imine reduction. Organic & Biomolecular Chemistry. [Link]

  • Asymmetric catalytic hydrogenation of imines and enamines in natural product synthesis. Beilstein Journal of Organic Chemistry. [Link]

  • Process considerations for the asymmetric synthesis of chiral amines using transaminases. Biotechnology and Bioengineering. [Link]

  • Asymmetric Imine Hydroboration Catalyzed by Chiral Diazaphospholenes. PubMed. [Link]

  • Chiral Counteranion-Aided Asymmetric Hydrogenation of Acyclic Imines. University of Liverpool IT Services. [Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC. [Link]

  • Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines. ResearchGate. [Link]

  • Catalytic Enantioselective Addition to Imines. Chemical Reviews. [Link]

  • Simple Protocol for NMR Analysis of the Enantiomeric Purity of Primary Amines. Organic Letters. [Link]

  • Enantioselective reduction of differently substituted imines. ResearchGate. [Link]

  • Highly Enantioselective Reductive Amination of Simple Aryl Ketones Catalyzed by Ir-f-Binaphane in the Presence of Titanium(IV) I. Organic Letters. [Link]

  • Reprogramming Imine Reductases for Enantioselective Reduction of Electron-Rich Enamides. PMC. [Link]

  • Amine synthesis by imine reduction. Organic Chemistry Portal. [Link]

  • Catalytic Enantioselective Dihalogenation and the Selective Synthesis of (–)-Deschloromytilipin A and (–)-Danicalipin A. PMC. [Link]

  • Industrialized production method of chiral 2- chloro-1-(2,4-dichlorophenyl) ethanol.
  • Enantioselective synthesis of a-tetrasubstituted (1- indolizinyl) (diaryl)-methanamines via chiral phosphoric acid catalysis. Semantic Scholar. [Link]

Sources

Application

Application Note: In Vitro Biological Assays for (2,4-Dichlorophenyl)(phenyl)methanamine

Introduction & Pharmacological Relevance (2,4-Dichlorophenyl)(phenyl)methanamine (CAS: 1009371-05-4) represents a structurally concise yet highly potent diarylmethylamine pharmacophore. Diarylmethylamines (often synthesi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmacological Relevance

(2,4-Dichlorophenyl)(phenyl)methanamine (CAS: 1009371-05-4) represents a structurally concise yet highly potent diarylmethylamine pharmacophore. Diarylmethylamines (often synthesized as Betti bases) have garnered significant attention in medicinal chemistry due to their broad-spectrum biological activities. They function as robust antimicrobial agents and exhibit strong anti-mitotic properties in human tumor cell lines .

As a Senior Application Scientist, I have designed this guide to move beyond generic protocols. In vitro evaluations reveal that the primary mechanisms of action for this class include the physical disruption of bacterial cell membranes and direct minor-groove binding with double-stranded DNA . The workflows detailed below are engineered as self-validating systems to rigorously quantify these specific mechanisms.

Physicochemical Parameters & Preparation

Before initiating biological assays, the physicochemical nature of the compound must dictate the handling protocol. The highly lipophilic diarylmethyl core necessitates specific solvent strategies to prevent precipitation in aqueous assay buffers.

Table 1: Physicochemical Properties & Stock Preparation Strategy

ParameterValue / RecommendationCausality / Rationale
CAS Number 1009371-05-4Unique identifier for the specific molecular isomer.
Molecular Formula C13H11Cl2N-
Molecular Weight 252.14 g/mol Required for accurate molarity calculations in binding assays.
Primary Solvent Dimethyl sulfoxide (DMSO)The lipophilicity of the compound requires an organic solvent for initial dissolution.
Stock Concentration 10 mMFacilitates serial dilutions while keeping final assay DMSO concentration <1% (v/v) to prevent solvent-induced cytotoxicity artifacts.

Workflow 1: Flow Cytometric Evaluation of Bacterial Membrane Integrity

Rationale & Causality: Empirical evidence demonstrates that diarylmethylamines exhibit potent antibacterial activity by compromising the structural integrity of the bacterial cell membrane . To validate this mechanism in vitro, we utilize Propidium Iodide (PI) staining coupled with flow cytometry. PI is a fluorogenic, membrane-impermeant dye. It is excluded by viable cells but rapidly enters cells with damaged membranes, intercalating into nucleic acids to produce a strong red fluorescence. This provides a self-validating, binary readout of membrane compromise.

Step-by-Step Methodology:
  • Bacterial Culture Preparation : Grow Staphylococcus aureus (Gram-positive model) in Mueller-Hinton Broth (MHB) at 37°C to mid-logarithmic phase (OD600 ≈ 0.4 - 0.5).

    • Causality: Mid-log phase ensures cells are actively dividing and most susceptible to membrane-active agents, reducing phenotypic tolerance artifacts that occur in stationary phase.

  • Compound Exposure : Harvest cells via centrifugation (4000 × g, 5 min) and resuspend in PBS (pH 7.4) to 1×106 CFU/mL. Treat with (2,4-Dichlorophenyl)(phenyl)methanamine at 1× and 2× the predetermined Minimum Inhibitory Concentration (MIC). Include a vehicle control (1% DMSO) and a positive control (e.g., Melittin or Triton X-100).

    • Causality: The positive control validates the maximum PI uptake signal, ensuring the flow cytometer's dynamic range is properly calibrated and confirming that the dye is functional.

  • Incubation : Incubate the suspensions at 37°C for 2 hours.

  • Fluorescent Staining : Add Propidium Iodide to a final concentration of 10 µg/mL. Incubate in the dark at room temperature for 15 minutes.

    • Causality: Dark incubation prevents photobleaching of the fluorophore before laser excitation.

  • Data Acquisition : Analyze samples using a flow cytometer (excitation at 488 nm, emission detected in the FL2/FL3 channel >600 nm). Acquire at least 10,000 events per sample to ensure statistical robustness.

MembraneAssay A 1. Compound Exposure (Diarylmethylamine) B 2. Membrane Interaction & Permeabilization A->B C 3. Propidium Iodide (PI) Uptake B->C D 4. DNA Intercalation & Fluorescence C->D E 5. Flow Cytometry Quantification D->E

Workflow and mechanism of action for evaluating bacterial membrane disruption via Flow Cytometry.

Workflow 2: Spectroscopic Profiling of DNA-Ligand Interactions

Rationale & Causality: The anti-mitotic and cytotoxic properties of diarylmethylamines in human tumor cells are frequently linked to their ability to bind DNA . We employ UV-Vis and Fluorescence spectroscopy to determine the binding constant ( Kb​ ) and mode of interaction. We utilize calf thymus DNA (ct-DNA) in Tris-HCl buffer (pH 7.4). Causality: Tris-HCl mimics physiological pH and ionic strength, which is critical because DNA conformation and ligand ionization states are highly sensitive to environmental pH fluctuations.

Step-by-Step Methodology:
  • ct-DNA Preparation : Dissolve ct-DNA in Tris-HCl buffer (50 mM Tris, 100 mM NaCl, pH 7.4). Confirm protein-free purity by ensuring the UV absorbance ratio A260/A280 is ≥ 1.8.

    • Causality: Protein contamination can cause non-specific ligand binding, artificially inflating the apparent Kb​ and invalidating the assay.

  • UV-Vis Titration :

    • Prepare a constant concentration of (2,4-Dichlorophenyl)(phenyl)methanamine (e.g., 20 µM) in a quartz cuvette.

    • Successively titrate increasing aliquots of ct-DNA (0 to 100 µM).

    • Record the absorption spectra (200–400 nm) after a 5-minute equilibration period per addition.

    • Self-Validation: Observe the hyperchromic or hypochromic shift at the compound's λmax​ . Groove binders typically show hyperchromism without a significant red shift (bathochromism), whereas intercalators show severe hypochromism and red shifts .

  • Fluorescence Quenching (Competitive Binding) :

    • Pre-incubate ct-DNA with Ethidium Bromide (EB), a known intercalator, to form a highly fluorescent ct-DNA-EB complex.

    • Titrate (2,4-Dichlorophenyl)(phenyl)methanamine into the complex.

    • Measure emission spectra (excitation at 520 nm, emission 550–750 nm).

    • Causality: If the compound displaces EB or alters the DNA conformation via minor groove binding, the fluorescence of the EB-DNA complex will be quenched, allowing for the calculation of the Stern-Volmer quenching constant ( Ksv​ ).

DNABinding cluster_assays Spectroscopic Assays Substrate ct-DNA Solution (Tris-HCl, pH 7.4, A260/A280 ≥ 1.8) Titration Titration with (2,4-Dichlorophenyl)(phenyl)methanamine Substrate->Titration UV UV-Vis Spectroscopy (Monitor Hyperchromic Shift) Titration->UV Fluor Fluorescence Emission (EB Competitive Quenching) Titration->Fluor Calc Determine Binding Constant (Kb) & Stern-Volmer Constant (Ksv) UV->Calc Fluor->Calc

In vitro DNA binding assay workflow utilizing UV-Vis and fluorescence spectroscopy.

Data Interpretation & Representative Results

To benchmark your internal screening, compare your experimental outputs against the established literature values for structurally analogous diarylmethylamines.

Table 2: Representative Quantitative Data Interpretation

Assay TypeMetricRepresentative Value RangeMechanistic Interpretation
Antibacterial (MIC) Minimum Inhibitory Concentration 15−35 µg/mL Potent inhibition, typical for lipophilic diarylmethylamines against Gram-positive strains.
Flow Cytometry % PI-Positive Cells >85% at 2×MIC Confirms bactericidal activity is driven by severe membrane permeabilization rather than metabolic stasis.
UV-Vis DNA Binding Binding Constant ( Kb​ ) 1.0×104−3.5×105 M−1 Indicates moderate to strong binding affinity, characteristic of minor groove binders.
Fluorescence Stern-Volmer Constant ( Ksv​ ) ≈2.0×104 M−1 Confirms competitive displacement of intercalators or structural alteration of the DNA double helix.

References

  • Title: Synthesis, In silico studies and In vitro evaluation for antioxidant and antibacterial properties of diarylmethylamines: A novel class of structurally simple and highly potent pharmacophore Source: European Journal of Pharmaceutical Sciences (PubMed) URL: [Link]

  • Title: Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer Source: Pharmaceuticals (PMC) URL: [Link]

  • Title: New imino-methoxy derivatives: design, synthesis, characterization, antimicrobial activity, DNA interaction and molecular docking studies Source: Journal of Biomolecular Structure and Dynamics (Taylor & Francis) URL: [Link]

Method

Application Note: Advanced Protocols for the Chiral Resolution of (2,4-Dichlorophenyl)(phenyl)methanamine

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Rationale (2,4-Dichlorophenyl)(phenyl)me...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Rationale

(2,4-Dichlorophenyl)(phenyl)methanamine is a sterically hindered, halogenated diarylmethylamine. Chiral diarylmethylamines are privileged pharmacophores and critical synthetic intermediates in the development of targeted therapeutics[1].

Historically, the isolation of a single enantiomer from a racemic amine mixture relies on Classical Resolution —the formation of diastereomeric salts using chiral acids. However, this method is fundamentally limited by a maximum theoretical yield of 50%. To circumvent this thermodynamic barrier, Crystallization-Induced Dynamic Resolution (CIDR) is employed. CIDR couples the selective crystallization of the desired diastereomeric salt with the continuous, in situ racemization of the undesired enantiomer in the mother liquor, enabling theoretical yields approaching 100%[2].

Mechanistic Causality: Why Salicylaldehyde?

For primary diarylmethylamines that lack a secondary coordinating heteroatom (such as a pyridine ring), formaldehyde is an inefficient racemization agent[1]. Instead, aromatic aldehydes like salicylaldehyde serve as optimal racemization catalysts[3].

The Causality: Salicylaldehyde condenses reversibly with the primary amine to form a Schiff base (imine). The electron-withdrawing nature of the imine nitrogen, conjugated with the aromatic rings, significantly increases the acidity of the benzylic α -proton. This allows trace base (or the amine substrate itself) to abstract the proton, leading to rapid solution-phase epimerization. As the resolving agent (e.g., L-Dibenzoyltartaric acid, L-DBTA) selectively precipitates the (S)-amine, Le Chatelier’s principle continuously drives the solution-phase equilibrium toward the depleted (S)-enantiomer[2].

CIDR_Mechanism cluster_0 Solution Phase: Dynamic Epimerization R_Amine (R)-Amine Imine Schiff Base (Imine) via Salicylaldehyde R_Amine->Imine -H2O S_Amine (S)-Amine Imine->S_Amine +H2O Solid_Salt (S)-Amine • L-DBTA (Crystalline Salt) S_Amine->Solid_Salt Crystallization L_DBTA L-DBTA (Resolving Agent) L_DBTA->Solid_Salt Salt Formation

Mechanistic pathway of Crystallization-Induced Dynamic Resolution (CIDR) via Schiff base epimerization.

Protocol 1: High-Throughput Classical Resolution Screening (HTS)

Before scaling up a CIDR process, the optimal resolving agent and crystallization solvent must be identified. This 96-well plate workflow is designed as a self-validating system : by analyzing both the crystallized solid and the mother liquor, researchers can confirm mass balance ( Yieldsolid​×eesolid​+YieldML​×eeML​=0 ) and rule out false positives such as non-chiral precipitation[4].

HTS_Workflow Step1 1. Substrate Preparation (Racemic Amine in Solvent) Step2 2. Acid Library Dispensing (96-Well Plate) Step1->Step2 Step3 3. Thermal Cycling (Heating to 60°C, Cooling to 5°C) Step2->Step3 Step4 4. Filtration & Isolation (Mother Liquor vs. Solid) Step3->Step4 Step5 5. Chiral HPLC Analysis (Determine ee% and Yield) Step4->Step5

High-throughput 96-well plate workflow for classical chiral resolution screening.

Step-by-Step Methodology:
  • Substrate Stock Preparation: Dissolve racemic (2,4-Dichlorophenyl)(phenyl)methanamine in Methanol (MeOH) to a concentration of 50 mg/mL.

  • Resolving Agent Array: Prepare 0.1 M aqueous/methanolic stock solutions of diverse chiral acids (e.g., L-DBTA, D-mandelic acid, L-tartaric acid, (-)-camphor-10-sulfonic acid).

  • Dispensing: Using an automated liquid handler, dispense 3.0 mg of the amine substrate per well into a 96-well glass vial plate. Add 0.5 to 1.0 equivalents of the resolving agent stock solutions to the respective wells[4].

  • Solvent Exchange: Evaporate the dispensing solvent under a gentle nitrogen stream. Re-dissolve the residues in 500 µL of screening solvents (e.g., Isopropanol, Acetonitrile/Water 95:5, Ethanol).

  • Thermal Cycling: Seal the plate and heat to 60 °C with orbital shaking (500 rpm) for 2 hours to ensure complete dissolution. Linearly cool the plate to 5 °C over 10 hours to induce controlled nucleation.

  • Phase Separation: Transfer the slurry to a 96-well filter block. Apply vacuum to separate the mother liquor (ML) from the solid cakes.

  • Sample Preparation: Dissolve the solid cakes in a fixed volume of MeOH (1.0 mL).

  • Analysis: Submit both the dissolved solid plates and ML plates to Chiral HPLC (See Protocol 3). Select the acid/solvent combination that yields the highest Z-score for enantiomeric excess ( ee ) and yield[4].

Protocol 2: Preparative Crystallization-Induced Dynamic Resolution (CIDR)

Based on HTS outcomes for diarylmethylamines, L-DBTA in Acetonitrile/Water (95:5 v/v) is typically identified as the optimal thermodynamic system[1].

Causality of Wet Milling:

As the CIDR reaction progresses, the slurry becomes highly viscous with the insoluble diastereomeric salt. This limits solid-liquid mass transfer, trapping the undesired enantiomer inside crystal agglomerates. Continuous wet milling (or high-shear stirring) continuously fractures these agglomerates, exposing fresh surface area and ensuring the solution-phase epimerization is not mass-transfer limited[1].

Step-by-Step Methodology:
  • Initial Salt Formation: Charge a jacketed reactor with racemic (2,4-Dichlorophenyl)(phenyl)methanamine (10.0 g, 39.6 mmol) and MeCN/Water (95:5 v/v, 150 mL).

  • Resolving Agent Addition: Slowly add L-DBTA (14.2 g, 39.6 mmol, 1.0 equiv) at 20 °C.

  • Seeding (Optional but Recommended): Add 0.1 g of pure (S)-amine•L-DBTA seed crystals to bypass the metastable zone and induce selective crystallization. Age the slurry for 3 hours.

  • Catalyst Addition: Charge salicylaldehyde (0.72 g, 5.94 mmol, 0.15 equiv) in a single portion.

  • Dynamic Epimerization: Heat the reactor to 60 °C. Engage an in-line wet mill (e.g., IKA magic LAB) or increase the overhead stirrer to high shear (800+ rpm).

  • Self-Validation Checkpoint: Sample the slurry every 4 hours. Filter the sample, wash with MeCN, and analyze the solid via HPLC. The process validates its own endpoint: the reaction is complete when the diastereomeric excess ( de ) of the solid plateaus at >95% and the mother liquor concentration reaches a stable minimum.

  • Isolation: Once the endpoint is reached (typically 12–18 hours), cool the reactor linearly to 20 °C over 2 hours. Filter the slurry through a medium-porosity glass frit.

  • Washing & Drying: Wash the filter cake with cold MeCN (2 × 30 mL). Dry under vacuum at 40 °C with a nitrogen sweep to yield the (S)-amine•L-DBTA salt.

  • Free-Basing: Suspend the isolated salt in Methyl tert-butyl ether (MTBE) and add 1M NaOH until the aqueous layer reaches pH 12. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate in vacuo to afford the enantiopure free amine.

Data Presentation: Quantitative Comparison

Resolution StrategyResolving AgentRacemization CatalystTypical YieldEnantiomeric Excess ( ee )Process Time
Classical Resolution L-DBTA (0.5 - 1.0 eq)None35 - 45%>90%12 - 24 h
CIDR (Dynamic) L-DBTA (1.0 eq)Salicylaldehyde (15 mol%)85 - 95% >95% 24 - 48 h

Table 1: Comparison of resolution efficiencies. CIDR effectively breaks the 50% yield barrier inherent to classical resolution by recycling the undesired enantiomer.

Protocol 3: Analytical Validation via Chiral HPLC

To maintain the integrity of the self-validating system, accurate quantification of the enantiomeric excess is required.

  • Column: Chiralpak AY-H or AD-H (4.6 mm × 250 mm, 5 µm particle size).

  • Mobile Phase: Heptane / Ethanol / Diethylamine = 90:10:0.1 (v/v). Note: Diethylamine is critical to prevent peak tailing of the primary amine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV absorbance at 254 nm.

  • Sample Preparation: Dissolve 1 mg of the free amine (or free-based salt) in 1 mL of the mobile phase.

  • System Suitability: Ensure baseline resolution ( Rs​>1.5 ) between the (R) and (S) enantiomer peaks prior to integrating area percentages.

References

  • Beaver, M. G., et al. "Crystallization-Induced Dynamic Resolution of a Diarylmethylamine toward the Synthesis of a Potent TRPM8 Inhibitor." Organic Process Research & Development, 2016. URL:[Link]

  • Qiu, J.; Stevens, J. M. "High-Throughput Classical Chiral Resolution Screening of Synthetic Intermediates: Effects of Resolving Agents, Crystallization Solvents, and Other Factors." Organic Process Research & Development, 2020. URL:[Link]

  • Anderson, N. G. "Developing Processes for Crystallization-Induced Asymmetric Transformation." Organic Process Research & Development, 2005. URL:[Link]

  • "Crystallization-Induced Diastereomer Transformations." Chemical Reviews, 2006. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine

Welcome to the technical support center for the synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize this important synthesis. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance your reaction yields and product purity.

I. Introduction to the Synthesis

The synthesis of (2,4-Dichlorophenyl)(phenyl)methanamine is a critical step in the development of various pharmaceutical compounds. A common and effective method for its preparation is the reductive amination of (2,4-Dichlorophenyl)(phenyl)methanone. This process involves the formation of an imine intermediate, which is subsequently reduced to the target amine. While conceptually straightforward, achieving high yields and purity can be challenging. This guide will address common issues and provide robust solutions.

II. Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in the reductive amination for synthesizing (2,4-Dichlorophenyl)(phenyl)methanamine can often be traced back to several key factors. A systematic approach to troubleshooting is crucial for identifying and resolving the root cause.

A logical workflow for diagnosing low yield issues:

Low_Yield_Troubleshooting Start Low Yield Observed Analyze Analyze Reaction Mixture (TLC, LC-MS, NMR) Start->Analyze Incomplete Incomplete Conversion? Analyze->Incomplete SideProducts Side Products Detected? Incomplete->SideProducts No Optimize Optimize Reaction Conditions: - Increase Time/Temperature - Check Reagent Purity Incomplete->Optimize Yes Modify Modify Reaction: - Change Reducing Agent/Solvent - Adjust pH SideProducts->Modify Yes Purify Improve Purification: - Recrystallization - Column Chromatography SideProducts->Purify No

Caption: Troubleshooting workflow for low reaction yield.

Potential Causes and Solutions:

Potential Cause Recommended Action Detailed Explanation
Inefficient Imine Formation Optimize reaction pH and ensure removal of water.The formation of the imine intermediate is a critical equilibrium step. This reaction is generally favored under mildly acidic conditions (pH 4-6) which help to protonate the carbonyl oxygen, making it more electrophilic.[1][2] If the pH is too low, the amine nucleophile will be protonated and become unreactive.[1] If the pH is too high, the carbonyl group is not sufficiently activated. The water produced during imine formation can hydrolyze the imine back to the starting materials. Using a dehydrating agent like molecular sieves or a Dean-Stark trap can drive the equilibrium towards the product.
Choice of Reducing Agent Select a reducing agent that is selective for the iminium ion over the ketone.Sodium borohydride (NaBH₄) is a common and cost-effective reducing agent, but it can also reduce the starting ketone, (2,4-Dichlorophenyl)(phenyl)methanone, leading to the formation of an alcohol byproduct and reducing the overall yield of the desired amine.[1][3] Milder reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are often preferred as they are less likely to reduce the ketone and are more selective for the iminium ion.[1][3]
Reaction Conditions Optimize temperature and reaction time.While higher temperatures can increase the reaction rate, they can also lead to the formation of side products.[1] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature. For less reactive substrates, a longer reaction time or a moderate increase in temperature may be necessary to drive the reaction to completion.[1]
Purity of Reagents Use high-purity starting materials and solvents.Impurities in the starting ketone, amine source, or solvent can interfere with the reaction. For instance, residual acid or base can alter the optimal pH for imine formation. Ensure all reagents are of appropriate purity and that solvents are anhydrous, especially when using water-sensitive reducing agents.
Q2: I am observing a significant amount of an alcohol byproduct, (2,4-Dichlorophenyl)(phenyl)methanol. How can I prevent this?

The formation of the corresponding alcohol is a common side reaction when using a strong reducing agent.

To minimize alcohol formation:

  • Use a Milder Reducing Agent: As mentioned previously, switching from sodium borohydride to sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) is highly recommended.[1][3] These reagents are more selective for the reduction of the iminium ion.

  • Two-Step Procedure: Consider a two-step approach. First, form the imine and ensure the reaction has gone to completion (or near completion) by monitoring with TLC or NMR. Then, add the reducing agent. This minimizes the time the reducing agent is in the presence of the unreacted ketone.[3][4]

Q3: My final product is difficult to purify. What strategies can I employ for effective purification?

Purification of (2,4-Dichlorophenyl)(phenyl)methanamine can be challenging due to the presence of unreacted starting materials and byproducts.

Effective Purification Strategies:

Purification Method Description Best For Removing
Acid-Base Extraction This technique exploits the basicity of the amine product. The crude reaction mixture is dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will be protonated and move to the aqueous layer, while the neutral ketone and alcohol byproducts remain in the organic layer. The aqueous layer is then basified (e.g., with NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.Unreacted (2,4-Dichlorophenyl)(phenyl)methanone and (2,4-Dichlorophenyl)(phenyl)methanol byproduct.
Column Chromatography This is a powerful technique for separating compounds with different polarities. A silica gel column is typically used, and the polarity of the eluent is gradually increased to separate the components of the mixture.A wide range of impurities, especially when there are multiple byproducts with similar properties.
Recrystallization If the product is a solid, recrystallization from a suitable solvent can be a highly effective method for purification. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure product to crystallize out while impurities remain in the solution.Small amounts of impurities from a solid product.
Distillation For liquid products, distillation under reduced pressure can be used for purification, provided the product is thermally stable and has a significantly different boiling point from the impurities.Non-volatile impurities from a liquid product.
Q4: Can I use the Eschweiler-Clarke reaction for this synthesis?

The Eschweiler-Clarke reaction is a method for the methylation of primary or secondary amines using formaldehyde and formic acid.[5][6][7] It is not directly applicable for the synthesis of a primary amine like (2,4-Dichlorophenyl)(phenyl)methanamine from a ketone. The Eschweiler-Clarke reaction would be a subsequent step if you wanted to methylate the synthesized primary amine to a secondary or tertiary amine.

III. Experimental Protocols

Protocol 1: Reductive Amination using Sodium Borohydride

This protocol outlines a general procedure. Optimization of specific parameters may be required.

Reaction Scheme:

(2,4-Dichlorophenyl)(phenyl)methanone + NH₃ → Imine Intermediate --(NaBH₄)--> (2,4-Dichlorophenyl)(phenyl)methanamine

Materials:

  • (2,4-Dichlorophenyl)(phenyl)methanone

  • Ammonia source (e.g., 7N ammonia in methanol)

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • 1M Sodium hydroxide (NaOH)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Imine Formation:

    • In a round-bottom flask, dissolve (2,4-Dichlorophenyl)(phenyl)methanone (1.0 eq) in anhydrous methanol.

    • Add the ammonia source (e.g., 7N ammonia in methanol, 5-10 eq) to the solution.

    • Stir the mixture at room temperature and monitor the formation of the imine by TLC. This may take several hours.

  • Reduction:

    • Once significant imine formation is observed, cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium borohydride (1.5 - 2.0 eq) in small portions. Caution: Hydrogen gas is evolved.

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of water at 0 °C.

    • Remove the methanol under reduced pressure.

    • Add dichloromethane (DCM) to the residue and transfer to a separatory funnel.

    • Wash the organic layer with 1M HCl.

    • Separate the aqueous layer and basify it to pH > 10 with 1M NaOH.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

    • Further purify by column chromatography or recrystallization if necessary.

Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (A Milder Alternative)

Materials:

  • (2,4-Dichlorophenyl)(phenyl)methanone

  • Ammonium acetate

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Dichloromethane (DCM) (anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • One-Pot Reaction:

    • To a solution of (2,4-Dichlorophenyl)(phenyl)methanone (1.0 eq) and ammonium acetate (1.5 - 2.0 eq) in anhydrous DCE or DCM, add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

    • Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours to overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the organic layer and extract the aqueous layer with DCM (2x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product as needed.

IV. Mechanistic Insights

Understanding the underlying mechanism is key to troubleshooting and optimizing the synthesis.

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Ketone Ketone (2,4-Dichlorophenyl)(phenyl)methanone Hemiaminal Hemiaminal Intermediate Ketone->Hemiaminal + Amine Amine Amine (e.g., Ammonia) Amine->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O Product Amine Product (2,4-Dichlorophenyl)(phenyl)methanamine Imine->Product + [H⁻] ReducingAgent Reducing Agent (e.g., NaBH₄) ReducingAgent->Product

Caption: General mechanism of reductive amination.

The reaction proceeds in two main stages:

  • Imine Formation: The amine (in this case, ammonia or an ammonia source) attacks the electrophilic carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to form the imine. This step is reversible and often acid-catalyzed.[1]

  • Reduction: A hydride from the reducing agent attacks the electrophilic carbon of the imine (or the protonated iminium ion), reducing the carbon-nitrogen double bond to a single bond and forming the final amine product.[8]

V. References

  • Eschweiler–Clarke reaction - Grokipedia. (n.d.). Retrieved March 18, 2026, from

  • Review of Modern Eschweiler–Clarke Methylation Reaction. (2025, August 27). MDPI. Retrieved March 18, 2026, from

  • Eschweiler–Clarke reaction. (n.d.). In Wikipedia. Retrieved March 18, 2026, from

  • Eschweiler-Clarke reaction. (n.d.). Name-Reaction.com. Retrieved March 18, 2026, from

  • Eschweiler-Clarke Reaction. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from

  • Can Sodium borohydride NaBH4 reduce imine class 11 chemistry JEE_Main. (n.d.). Vedantu. Retrieved March 18, 2026, from

  • Sodium Borohydride (NaBH4) Reduction. (n.d.). Organic Synthesis. Retrieved March 18, 2026, from

  • Technical Support Center: Reductive Amination for Secondary Amine Synthesis. (2025). BenchChem. Retrieved March 18, 2026, from

  • Simplified Version of the Eschweiler–Clarke Reaction. (2024, February 16). The Journal of Organic Chemistry. Retrieved March 18, 2026, from

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from

  • Making Substituted Amines Through Reductive Amination. (2017, September 1). Master Organic Chemistry. Retrieved March 18, 2026, from

  • Borch Reductive Amination. (n.d.). Alfa Chemistry. Retrieved March 18, 2026, from

  • (2,4-Dichlorophenyl)(diphenylphosphoryl)methanol. (n.d.). National Center for Biotechnology Information. Retrieved March 18, 2026, from

  • Sodium borohydride, Sodium tetrahydroborate. (n.d.). Organic Chemistry Portal. Retrieved March 18, 2026, from

Sources

Optimization

Reducing impurities during (2,4-Dichlorophenyl)(phenyl)methanamine extraction

Welcome to the Process Chemistry Support Hub. This guide is designed for researchers and drug development professionals troubleshooting the downstream purification of (2,4-Dichlorophenyl)(phenyl)methanamine.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Hub. This guide is designed for researchers and drug development professionals troubleshooting the downstream purification of (2,4-Dichlorophenyl)(phenyl)methanamine. Because diarylmethylamines are highly lipophilic and prone to forming stubborn emulsions and co-extracting with structurally similar byproducts, standard acid-base workups often fail to yield high-purity product.

This hub provides field-proven, chemoselective extraction strategies, causality-driven troubleshooting, and a self-validating protocol to ensure robust impurity clearance.

Extraction Workflow Visualization

ExtractionWorkflow Crude Crude Reaction Mixture (Primary Amine, Dimer, Ketone) Acidify Add 1M Citric Acid & Toluene (Adjust to pH 4.5 - 5.0) Crude->Acidify PhaseSep1 Phase Separation Acidify->PhaseSep1 Org1 Organic Phase 1 (Ketone & Dimer Impurities) PhaseSep1->Org1 Discard Aq1 Aqueous Phase 1 (Primary Amine Citrate) PhaseSep1->Aq1 Retain Basify Add 2M NaOH & MTBE (Adjust to pH > 11) Aq1->Basify PhaseSep2 Phase Separation Basify->PhaseSep2 Org2 Organic Phase 2 (Pure Free Base Amine) PhaseSep2->Org2 Retain & Dry Aq2 Aqueous Phase 2 (Inorganic Salts) PhaseSep2->Aq2 Discard

Workflow for the chemoselective acid-base extraction of diarylmethylamines.

Troubleshooting FAQs

Issue 1: Interfacial Emulsions and "Third Phase" Formation

Symptom: During the addition of aqueous HCl to the organic layer containing the crude amine, a thick, milky emulsion or a solid interfacial layer forms, preventing phase separation. Causality: Diarylmethylamines are highly lipophilic. When reacted with strong mineral acids like HCl, they form hydrochloride salts that often exceed solubility limits in both the aqueous and organic phases, leading to interfacial crystallization. Furthermore, these amphiphilic salts act as surfactants, stabilizing emulsions. Resolution: Replace HCl with a polyprotic organic acid such as citric acid. Citric acid forms highly water-soluble citrate salts with primary amines, disrupting surfactant behavior and ensuring sharp phase boundaries [1].

Issue 2: Co-Extraction of Secondary Amine (Dimer) Impurities

Symptom: The final isolated product contains significant levels of bis((2,4-dichlorophenyl)(phenyl)methyl)amine (the secondary amine dimer). Causality: Reductive amination of benzophenones frequently suffers from over-alkylation, where the newly formed primary amine competes with ammonia to react with the imine intermediate [2]. Because both the product and the dimer are basic amines, a standard pH 1 extraction pulls both into the aqueous phase. Resolution: Implement a pH-controlled dissociation extraction. The primary amine has a higher pKₐ (~8.5) than the sterically hindered secondary dimer (~7.5). By buffering the aqueous extraction phase to a precise pH of 4.5–5.0, the primary amine is selectively protonated and partitioned into the aqueous layer, while the less basic, highly lipophilic dimer remains in the organic phase [3].

Issue 3: Boron or Transition Metal Catalyst Carryover

Symptom: The final product fails elemental analysis or ICP-MS due to elevated boron (from NaBH₄/NaBH₃CN) or transition metals (if Pd/C or TiCl₄ was used). Causality: Borate salts and metal complexes can form dative bonds with the primary amine. During the final basification step, these complexes drag inorganic impurities into the organic phase. Resolution: Introduce a chelating wash. During the acidic aqueous phase stage, add 0.5 M EDTA (for transition metals) or ensure the aqueous phase is stirred at 40°C for 30 minutes to fully hydrolyze amine-borane complexes before proceeding to the final basification.

Quantitative Partitioning Data

To successfully clear impurities, the extraction must exploit the differential pKₐ and lipophilicity of the reaction components.

Table 1: Phase Partitioning Matrix for (2,4-Dichlorophenyl)(phenyl)methanamine Synthesis

ComponentChemical NatureEst. pKₐPartition at pH 4.5 - 5.0Partition at pH > 11
(2,4-Dichlorophenyl)(phenyl)methanamine Primary Amine~8.5Aqueous (Citrate Salt)Organic (Free Base)
2,4-Dichlorobenzophenone Neutral KetoneN/AOrganic Organic
Secondary Amine Dimer Secondary Amine~7.5Organic Organic
Borate / Metal Salts InorganicN/AAqueous Aqueous

Self-Validating Extraction Methodology

This protocol is engineered to prevent dimer carryover and emulsion formation. Every critical step includes an inline validation check to ensure the system is behaving as expected before proceeding.

Step 1: Crude Dissolution & Mass Balance Preparation

  • Action: Weigh the crude reaction mixture. Dissolve in Toluene (10 volumes, e.g., 10 mL/g).

  • Causality: Toluene is selected over Dichloromethane (DCM) or Ethyl Acetate (EtOAc) because its low polarity maximizes the rejection of the amine salt during the acid wash while keeping the neutral benzophenone highly soluble.

  • Validation: Ensure complete dissolution. Any insoluble material at this stage is likely inorganic salt and should be filtered off prior to extraction.

Step 2: Chemoselective Acidic Extraction

  • Action: Add 1.0 M aqueous Citric Acid (10 volumes). Stir vigorously for 15 minutes. Using a calibrated pH meter, adjust the aqueous phase to exactly pH 4.5 - 5.0 using dilute NaOH or additional Citric Acid.

  • Causality: At pH 4.5, the primary amine is protonated (water-soluble), while the less basic secondary dimer and neutral benzophenone remain in the toluene layer [1, 3].

  • Validation: Stop stirring and allow phases to separate. Spot both the top (organic) and bottom (aqueous) layers on a silica TLC plate (Eluent: 80:20 Hexane/EtOAc). View under 254 nm UV. The organic layer must show the high-Rբ benzophenone spot. The aqueous layer must show UV absorbance only at the baseline.

Step 3: Organic Wash

  • Action: Separate the phases. Wash the retained aqueous phase with fresh Toluene (5 volumes) to remove any entrained lipophilic droplets. Discard all organic layers.

Step 4: Basification & Product Recovery

  • Action: Cool the aqueous phase to 5°C. Layer with Methyl tert-butyl ether (MTBE) (10 volumes). Slowly add 2.0 M NaOH with vigorous stirring until the aqueous phase reaches pH > 11.

  • Causality: MTBE is used for the back-extraction because it has lower water miscibility than EtOAc, drastically reducing the carryover of water and dissolved inorganic salts. Cooling prevents the volatilization of MTBE and minimizes exothermic degradation.

  • Validation: Check the aqueous phase pH with a meter to confirm pH > 11. The aqueous layer should become cloudy and then clear as the free base amine transfers entirely into the MTBE layer.

Step 5: Final Polish & Drying

  • Action: Separate the phases. Wash the MTBE layer with saturated aqueous NaCl (brine) (5 volumes). Dry the MTBE layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Validation: Weigh the final isolated oil/solid. Calculate the mass balance against the theoretical yield. Perform an NMR or HPLC assay to confirm the absence of the benzophenone peak and dimer.

References

  • Adsorption of Amine Compounds on the Glass Surface and Their Impact on the Development of Analytical Method and Pharmaceutical Process Organic Process Research & Development (ACS Publications) URL:[Link]

  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents Organic Reactions (Wiley) URL:[Link]

  • Selective separation of amines from continuous processes using automated pH controlled extraction Reaction Chemistry & Engineering (RSC Publishing) URL:[Link]

Troubleshooting

Refining chiral chromatography for (2,4-Dichlorophenyl)(phenyl)methanamine enantiomers

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the enantiomeric separation of bulky, underivatized primary amines.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding the enantiomeric separation of bulky, underivatized primary amines. (2,4-Dichlorophenyl)(phenyl)methanamine represents a classic "problem analyte" in drug development: it possesses severe steric hindrance from its diaryl groups and a highly basic primary amine moiety that wreaks havoc on traditional silica-backed columns.

This guide abandons generic advice. Instead, we will deconstruct the thermodynamic and mechanistic causality behind why standard methods fail, and how to engineer a self-validating chromatographic system using specialized Chiral Stationary Phases (CSPs) and Supercritical Fluid Chromatography (SFC).

Diagnostic Decision Matrix

Before troubleshooting, it is critical to align the analyte's physicochemical properties with the correct stationary phase geometry. The workflow below dictates the logical selection process for diarylmethylamines.

Workflow A Analyte: (2,4-Dichlorophenyl) (phenyl)methanamine B Is the primary amine underivatized? A->B C Crown Ether CSP (e.g., CR-I(+)) B->C Yes (Aqueous Preference) D Cyclofructan CSP (e.g., CF6-P) B->D Yes (SFC/POM Preference) E Polysaccharide CSP (e.g., Chiralpak IA/IB) B->E No (Pre-column Derivatization) F Acidic Aqueous HPLC (pH < 2.0) C->F Requires Protonation G SFC Mode (CO2 + MeOH/TFA/TEA) D->G High Efficiency

Decision matrix for selecting the optimal CSP and mobile phase for chiral primary amines.

Troubleshooting FAQs & Mechanistic Insights

Q1: Why are standard polysaccharide columns yielding poor resolution and severe peak tailing for (2,4-Dichlorophenyl)(phenyl)methanamine? A1: The failure is two-fold: steric and electronic. (2,4-Dichlorophenyl)(phenyl)methanamine is a bulky diarylmethylamine. Its primary amine group is highly basic, which leads to strong, non-specific secondary interactions with residual silanols on standard silica-backed polysaccharide columns. Furthermore, the steric bulk of the 2,4-dichlorophenyl and phenyl rings prevents optimal insertion into the chiral grooves of standard amylose or cellulose derivatives. While basic additives (like diethylamine) can suppress silanol interactions, the steric mismatch often results in co-elution. For underivatized primary amines, specialized CSPs are mechanistically required[1].

Q2: Which Chiral Stationary Phases (CSPs) are mechanistically designed for this specific molecular class? A2: For underivatized primary amines, the field relies on two specialized CSP architectures:

  • Crown Ether-Based CSPs (e.g., Crownpak CR-I(+)): These phases feature an 18-crown-6 ether cavity. When the primary amine is protonated, the resulting −NH3+​ group forms a highly stable inclusion complex via three hydrogen bonds with the crown ether's oxygen atoms[2]. The bulky diaryl groups then interact sterically with the chiral barrier of the CSP, driving enantiomeric discrimination.

  • Derivatized Cyclofructans (e.g., Larihc CF6-P): Aliphatic-derivatized cyclofructan-6 (CF6) columns possess a unique crown-ether-like core that is exceptionally selective for primary amines[3]. They are highly effective when screening primary racemic amines in polar organic or supercritical fluid modes[4].

Q3: How must I manipulate the mobile phase to ensure chiral recognition on a Crown Ether column? A3: The entire mechanism of a crown ether CSP hinges on the analyte entering the cavity as a primary ammonium ion ( −NH3+​ )[2]. Therefore, your mobile phase must be acidic. A standard reversed-phase or aqueous mobile phase must be modified with a strong acid—typically Perchloric acid ( HClO4​ ) or Trifluoroacetic acid (TFA) to drop the pH well below the amine's pKa (typically pH 1.0–2.0). If the mobile phase pH rises, the neutral −NH2​ group will fail to complex with the crown ether, resulting in immediate co-elution at the void volume.

Q4: Is Supercritical Fluid Chromatography (SFC) viable for this compound, and how does it compare to HPLC? A4: SFC is not just viable; it is often superior for primary amines. While traditional crown ether columns were strictly for acidic aqueous HPLC, newer immobilized crown ethers and cyclofructan CSPs are fully SFC-compatible[1]. SFC utilizes supercritical CO2​ , which offers higher diffusivity and lower viscosity than liquid solvents. When separating primary amines on a cyclofructan CSP via SFC, using methanol as a polar modifier with 0.2–0.3% (v/v) TFA and triethylamine (TEA) yields comparable selectivities to HPLC but with significantly faster analysis times and superior peak symmetries[4][5].

Mechanistic Pathway of Crown Ether Complexation

To successfully troubleshoot, you must visualize the molecular interactions occurring inside the column. The diagram below illustrates the causality of mobile phase acidification.

Mechanism N1 Free Amine N2 Acidic Modifier N1->N2 + H+ N3 Protonated Amine N2->N3 pKa shift N4 Crown Cavity N3->N4 Inclusion N5 Chiral Complex N4->N5 Steric fit

Mechanistic pathway of primary amine chiral recognition via crown ether complexation.

Quantitative Data: HPLC vs. SFC Performance Metrics

When migrating (2,4-Dichlorophenyl)(phenyl)methanamine from HPLC to SFC, expect distinct shifts in performance metrics. The table below synthesizes expected outcomes based on cyclofructan and crown ether phase data[4][5].

MetricAcidic Aqueous HPLC (Crown Ether)SFC Mode (Cyclofructan CF6-P)Causality / Scientific Rationale
Mobile Phase H2​O / CH3​CN + HClO4​ (pH 1.5) CO2​ / MeOH + 0.3% TFA/TEASFC relies on polar modifiers to disrupt non-specific H-bonding.
Analysis Time 15 – 25 minutes3 – 8 minutesSupercritical CO2​ has higher diffusivity, allowing higher flow rates.
Peak Symmetry ( As​ ) 1.2 – 1.8 (Moderate tailing)0.9 – 1.1 (Excellent)SFC modifiers (TFA/TEA) perfectly mask residual silanols.
Resolution ( Rs​ ) > 2.5 (Baseline)1.8 – 2.2 (Baseline)Aqueous HPLC drives tighter inclusion complexes, yielding higher Rs​ .
Preparative Viability Poor (Aqueous removal is difficult)Excellent (Volatile solvents) CO2​ evaporates upon depressurization; MeOH is easily removed.

Self-Validating Experimental Protocol: SFC Screening

To guarantee reproducibility, this protocol is designed as a self-validating system . It incorporates a System Suitability Test (SST) that acts as an internal control. If the SST fails, the protocol halts and forces a corrective action, ensuring you never waste sample on a poorly equilibrated column.

Phase 1: System Preparation & Additive Engineering
  • Column Installation: Install a Derivatized Cyclofructan column (e.g., Larihc CF6-P, 5 µm, 250 x 4.6 mm) into the SFC oven. Set temperature to 35°C.

  • Modifier Preparation: Prepare the polar modifier: 100% Methanol containing 0.3% (v/v) Trifluoroacetic acid (TFA) and 0.2% (v/v) Triethylamine (TEA).

    • Causality Note: The TFA protonates the amine for cavity inclusion, while the TEA acts as a competing base to shield residual silanols on the silica support[4].

  • Equilibration: Pump CO2​ / Modifier (80:20) at 3.0 mL/min with a backpressure of 120 bar until the UV baseline (220 nm / 254 nm) is strictly horizontal (approx. 10 column volumes).

Phase 2: System Suitability Testing (Self-Validation Step)
  • Achiral Probe Injection: Inject 5 µL of a 1 mg/mL solution of an achiral primary amine (e.g., benzylamine).

  • Validation Gate: Calculate the Asymmetry Factor ( As​ ) of the benzylamine peak.

    • If As​ < 1.2: The system is validated. Silanols are masked, and thermodynamics are stable. Proceed to Phase 3.

    • If As​ > 1.2: STOP. Secondary interactions are occurring. Flush the column with 40% modifier for 10 minutes to saturate the active sites, then return to 20% and re-inject.

Phase 3: Enantiomeric Resolution
  • Sample Injection: Dissolve (2,4-Dichlorophenyl)(phenyl)methanamine in Methanol at 2 mg/mL. Inject 5 µL.

  • Isocratic Elution: Run the 80:20 CO2​ /Modifier method for 10 minutes.

  • Optimization (If Rs​ < 1.5): If co-elution occurs, do not change the additives. Instead, decrease the modifier percentage to 15% to increase retention ( k′ ), allowing the bulky diaryl groups more time to interact with the cyclofructan chiral barrier.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. Wiley Analytical Science.[Link]

  • Development of New HPLC Chiral Stationary Phases Based on Native and Derivatized Cyclofructans. Analytical Chemistry (ACS Publications).[Link]

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of (2,4-Dichlorophenyl)(phenyl)methanamine and Other Diarylmethylamines for Therapeutic Potential

A Technical Guide for Researchers in Drug Discovery and Development In the landscape of medicinal chemistry, the diarylmethylamine scaffold stands out as a privileged structure, forming the core of numerous biologically...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the diarylmethylamine scaffold stands out as a privileged structure, forming the core of numerous biologically active compounds. This guide provides a detailed comparative analysis of (2,4-Dichlorophenyl)(phenyl)methanamine, a halogenated diarylmethylamine, against other notable members of this chemical class. By examining their performance in key therapeutic areas—anticonvulsant, antimicrobial, and anticancer activities—this document aims to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform future research and development efforts.

Introduction to Diarylmethylamines: A Scaffold of Therapeutic Versatility

Diarylmethylamines are characterized by a central methane core bonded to two aryl groups and an amine. This structural motif allows for extensive chemical modifications, leading to a diverse range of pharmacological activities. The inherent flexibility of the diarylmethylamine scaffold has been exploited to develop drugs targeting a wide array of biological targets, including G-protein coupled receptors, ion channels, and enzymes. The presence and position of substituents on the aryl rings and the nature of the amine functionality are critical determinants of a compound's biological activity, a concept central to structure-activity relationship (SAR) studies.[1]

This guide will focus on (2,4-Dichlorophenyl)(phenyl)methanamine and compare its potential therapeutic attributes with those of other selected diarylmethylamines, providing available experimental data and detailed protocols for relevant biological assays.

Comparative Biological Activity

The therapeutic potential of (2,4-Dichlorophenyl)(phenyl)methanamine and its analogs is explored across three key areas: anticonvulsant, antimicrobial, and anticancer activities. The following sections present a comparative overview based on available scientific literature.

Anticonvulsant Activity

The diarylmethylamine scaffold is a known pharmacophore in several anticonvulsant drugs, which primarily act by modulating neuronal excitability, often through interaction with voltage-gated sodium channels or by enhancing GABAergic inhibition.[1]

While direct anticonvulsant data for (2,4-Dichlorophenyl)(phenyl)methanamine is not extensively published, a closely related derivative, N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide, has demonstrated significant anticonvulsant effects in various preclinical models. This compound showed a pronounced protective effect against seizures induced by pentylenetetrazole, picrotoxin, strychnine, and caffeine, and a moderate effect in the maximal electroshock (MES) seizure model, suggesting a broad spectrum of anticonvulsant activity. The effective dose for this derivative was noted to be in the range of 50-150 mg/kg in mice.

For a comparative perspective, we can consider other diarylmethylamine derivatives that have been evaluated for their anticonvulsant properties. For instance, certain benzhydryl piperazine derivatives have been synthesized and screened for their anticonvulsant activity in the MES test, with some compounds showing activity at doses of 30-300 mg/kg.

Table 1: Comparative Anticonvulsant Activity of Diarylmethylamine Derivatives

Compound/DerivativeAnimal ModelSeizure Induction MethodEffective Dose (ED50) or Protective DoseReference
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamideMousePentylenetetrazole, Picrotoxin, Strychnine, Caffeine100 mg/kg (pronounced effect)
Benzhydryl piperazine derivativesRatMaximal Electroshock (MES)30-300 mg/kg (active)[2]
4-Amino-N-(2,6-dimethylphenyl)benzamideMouseMaximal Electroshock (MES)1.7 mg/kg (oral)[3]
Antimicrobial Activity

The emergence of multidrug-resistant pathogens has spurred the search for novel antimicrobial agents. The diarylmethylamine scaffold has shown promise in this area, with derivatives exhibiting activity against a range of bacteria and fungi. The lipophilic nature of the diaryl core is thought to facilitate membrane disruption, a potential mechanism of antimicrobial action.

Specific antimicrobial data for (2,4-Dichlorophenyl)(phenyl)methanamine is limited in publicly available literature. However, a structurally related compound, 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009), has been identified as a novel anti-persister compound effective against Pseudomonas aeruginosa and shows broad-spectrum activity when combined with other antibiotics against ESKAPE pathogens.[4]

In a study of diarylamidine derivatives, which share the diaryl motif, several compounds exhibited potent antifungal and antibacterial activities. The structure-activity relationship revealed that the nature of the aryl groups and the central bridge are crucial for antimicrobial potency.[5][6]

Table 2: Comparative Antimicrobial Activity of Diaryl-containing Compounds

Compound/DerivativeTarget Organism(s)Minimum Inhibitory Concentration (MIC)Reference
1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol (SPI009)ESKAPE pathogensAdjuvant (lowers MIC of other antibiotics)[4]
Diaryl amides and ureasS. aureus, E. coli15.6-250 µg/mL
DiarylmethylaminesL. monocytogenes15 µg/mL
Anticancer Activity

The diaryl scaffold is present in several anticancer agents, and new derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines. The mechanisms of action are diverse and can include inhibition of key enzymes like kinases, disruption of microtubule dynamics, or induction of apoptosis.

Another study on novel multiple-chlorine diarylamine derivatives reported moderate to high antiproliferative activity against human lung (A549) and colon (HT29) cancer cell lines, with IC50 values ranging from 6.64 to over 100 µM, highlighting the influence of substitution patterns on cytotoxicity.[8]

Table 3: Comparative Anticancer Activity of Diaryl Derivatives

Compound/DerivativeCancer Cell Line(s)IC50 / GI50Reference
Diaryl ether (Lead compound)A549, KB, KB-vin, DU1450.33 - 3.45 µM[7]
Multiple-chlorine diarylaminesA549, HT296.64 - >100 µM[8]
2,4'-bis substituted diphenylaminesMCF-7 (Breast)0.73 - 2.38 µM[9]
2-(4-Fluorophenyl)-N-phenylacetamidesPC3 (Prostate), MCF-7 (Breast)52 - 100 µM[10]

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key in vivo and in vitro assays relevant to the evaluation of diarylmethylamines.

Anticonvulsant Activity Assessment

The MES test is a widely used preclinical model to assess the efficacy of potential anticonvulsant compounds against generalized tonic-clonic seizures.[11][12]

Workflow for the Maximal Electroshock (MES) Seizure Test

MES_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., Male ICR mice, 20-25g) Drug_Admin Compound Administration (i.p. or oral) Animal_Prep->Drug_Admin Acclimation Acclimation Period Drug_Admin->Acclimation Electrode_Placement Corneal Electrode Placement (with local anesthetic) Acclimation->Electrode_Placement Stimulation Electrical Stimulation (e.g., 50 mA, 60 Hz, 0.2s) Electrode_Placement->Stimulation Observation Observation of Seizure Endpoint (Tonic hindlimb extension) Stimulation->Observation Protection_Assessment Protection Assessment (Absence of tonic hindlimb extension) Observation->Protection_Assessment ED50_Calc ED50 Calculation (Probit analysis) Protection_Assessment->ED50_Calc

Caption: Workflow for the Maximal Electroshock (MES) Seizure Test.

Protocol:

  • Animal Preparation: Use male ICR mice (20-25 g). Acclimate the animals to the laboratory environment for at least 3 days before the experiment.

  • Compound Administration: Administer the test compound or vehicle intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.

  • Pre-treatment Time: Allow a specific pre-treatment time (e.g., 30 minutes for i.p., 60 minutes for p.o.) for the compound to be absorbed and distributed.

  • Seizure Induction:

    • Apply a drop of local anesthetic (e.g., 0.5% tetracaine) to the corneas of the mouse.

    • Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes using a constant current device.

  • Observation: Immediately after the stimulus, observe the mouse for the presence or absence of a tonic hindlimb extension seizure. The absence of this response indicates protection.

  • Data Analysis: Calculate the percentage of animals protected at each dose and determine the median effective dose (ED50) using probit analysis.

The scPTZ test is a model for myoclonic and absence seizures, used to identify compounds that can raise the seizure threshold.

Workflow for the Subcutaneous Pentylenetetrazole (scPTZ) Test

scPTZ_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Animal_Prep Animal Preparation (e.g., Male CF-1 mice, 18-25g) Drug_Admin Compound Administration (i.p. or oral) Animal_Prep->Drug_Admin PTZ_Injection Subcutaneous PTZ Injection (e.g., 85 mg/kg) Drug_Admin->PTZ_Injection Observation_Period Observation Period (30 minutes) PTZ_Injection->Observation_Period Seizure_Assessment Seizure Assessment (Presence/absence of clonic seizures) Observation_Period->Seizure_Assessment ED50_Calc ED50 Calculation (Probit analysis) Seizure_Assessment->ED50_Calc MIC_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Data Analysis Compound_Dilution Serial Dilution of Compound in 96-well plate Inoculation Inoculation of Wells Compound_Dilution->Inoculation Inoculum_Prep Bacterial Inoculum Preparation (e.g., 0.5 McFarland standard) Inoculum_Prep->Inoculation Incubation Incubation (e.g., 37°C for 18-24h) Inoculation->Incubation Visual_Inspection Visual Inspection for Turbidity Incubation->Visual_Inspection MIC_Determination MIC Determination (Lowest concentration with no visible growth) Visual_Inspection->MIC_Determination

Caption: Workflow for the Broth Microdilution MIC Assay.

Protocol:

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the compound in a 96-well microtiter plate containing appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Anticancer Activity Assessment

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. [8][13] Workflow for the MTT Assay

MTT_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed Cancer Cells in 96-well plate Compound_Treatment Treat Cells with Compound (various concentrations) Cell_Seeding->Compound_Treatment MTT_Addition Add MTT Reagent Compound_Treatment->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading Read Absorbance (e.g., 570 nm) Solubilization->Absorbance_Reading IC50_Calculation IC50 Calculation Absorbance_Reading->IC50_Calculation

Caption: Workflow for the MTT Cytotoxicity Assay.

Protocol:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Include a positive control (e.g., a known cytotoxic drug).

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Structure-Activity Relationship (SAR) Insights

The biological activity of diarylmethylamines is profoundly influenced by the nature and position of substituents on the aromatic rings. For (2,4-Dichlorophenyl)(phenyl)methanamine, the presence of two chlorine atoms on one of the phenyl rings is a key structural feature.

  • Halogenation: Dichlorination, as in the case of the target compound, can significantly impact the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. The 2,4-dichloro substitution pattern is common in many bioactive molecules and can enhance activity by influencing the overall electronic and steric properties of the molecule.

  • Aryl Ring Substituents: The nature of the substituents on both aryl rings plays a crucial role. Electron-withdrawing groups (like chlorine) or electron-donating groups at different positions can modulate the compound's activity and selectivity.

  • Amine Functionality: The primary amine in (2,4-Dichlorophenyl)(phenyl)methanamine is a key site for potential interactions with biological targets through hydrogen bonding or ionic interactions. Derivatization of the amine to secondary or tertiary amines, or incorporation into heterocyclic systems, can dramatically alter the pharmacological profile.

Conclusion and Future Directions

(2,4-Dichlorophenyl)(phenyl)methanamine belongs to the versatile class of diarylmethylamines, which has demonstrated a broad spectrum of biological activities. While direct comparative data for this specific compound is limited, the available information on its derivatives and structurally related compounds suggests significant potential, particularly in the area of anticonvulsant therapy. The presence of the 2,4-dichlorophenyl moiety is a promising feature for enhancing biological activity.

Future research should focus on the systematic evaluation of (2,4-Dichlorophenyl)(phenyl)methanamine and a library of its close analogs in standardized anticonvulsant, antimicrobial, and anticancer assays. Such studies will provide the necessary quantitative data to establish a clear structure-activity relationship and to identify lead compounds for further development. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations. The continued exploration of the diarylmethylamine scaffold holds great promise for the discovery of novel and effective therapeutic agents.

References

  • He, S., et al. (2012). Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6174-6178.
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678.
  • Metcalf, C. S., et al. (2017). The Maximal Electroshock Seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Current Protocols in Pharmacology, 78, 5.29.1-5.29.12.
  • Swinney, D. C. (2004). The role of binding kinetics in GPCR drug discovery. Current Opinion in Drug Discovery & Development, 7(4), 503-512.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • Chen, J., et al. (2022). Synthesis of Novel Multiple-Chlorine Diarylamine Derivatives and their Antiproliferative Activity against Human Cancer Cell Lines. Journal of Pharmacy and Pharmacology Research, 5(3), 1-10.
  • Abdel-Aziz, A. A.-M., et al. (2010). Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 45(9), 4113-4121.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Van Meerloo, J., et al. (2011). The MTT assay for cell viability: tips and tricks. Methods in Molecular Biology, 716, 237-245.
  • Wiegand, I., et al. (2008). Broth microdilution for antimicrobial susceptibility testing.
  • Asati, V., et al. (2022). design synthesis and pharmacological investigation of novel benzhydryl piperazine derivatives as a new class of anti-convulsant agents.
  • Clement, B., et al. (1995). Antifungal and antibacterial activities of diarylamidine derivatives. Antimicrobial Agents and Chemotherapy, 39(8), 1849-1855.
  • Clement, B., et al. (1995). Antifungal and antibacterial activities of diarylamidine derivatives. Antimicrobial Agents and Chemotherapy, 39(8), 1849-1855.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • De Clercq, E. (2009). The diarylpyrimidine (DAPY) class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). Antiviral Chemistry and Chemotherapy, 19(4), 155-171.
  • Sharma, P. C., et al. (2011). A review on synthesis and pharmacological activities of diaryl pyrimidine derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1669.
  • Kadi, A. A., et al. (2007). Synthesis and biological evaluation of some new diarylsulfonylurea and diarylthiourea derivatives as anticancer agents. Archives of Pharmacal Research, 30(9), 1063-1070.
  • Ali, M. M., et al. (2012). Synthesis, characterization and biological evaluation of some novel diaryl sulfonylurea derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 58, 179-187.
  • El-Sayed, M. A.-A., et al. (2012). Design, synthesis and biological evaluation of new diaryl- and heteroaryl-sulfonylurea derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 53, 252-262.
  • Abdel-Aal, A. A.-M., et al. (2011). Design, synthesis and biological evaluation of novel diaryl sulfonylurea derivatives as anticancer agents. Bioorganic & Medicinal Chemistry, 19(15), 4566-4575.
  • El-Subbagh, H. I., et al. (2000). Synthesis and biological evaluation of certain α, β-unsaturated ketones and their corresponding fused pyridines as cytotoxic and antimicrobial agents. Journal of Medicinal Chemistry, 43(15), 2915-2921.
  • Kumar, P., et al. (2010). Synthesis and cytotoxic activity of new diaryl-1, 3, 4-oxadiazole derivatives. European Journal of Medicinal Chemistry, 45(3), 1244-1249.
  • Ghorab, M. M., et al. (2010). Synthesis and anticancer activity of some novel diaryl sulfonylurea and thiourea derivatives bearing a sulfonamide moiety. Acta Pharmaceutica, 60(2), 183-194.
  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis and biological evaluation of some new diaryl sulfonylurea and thiourea derivatives containing a pyrazole moiety. Bioorganic & Medicinal Chemistry, 17(18), 6591-6599.
  • El-Gazzar, A. R. B. A., et al. (2009). Synthesis and biological evaluation of some new diaryl sulfonylurea and thiourea derivatives containing a pyrazole moiety. Bioorganic & Medicinal Chemistry, 17(18), 6591-6599.
  • Abdel-Wahab, B. F., et al. (2012). Synthesis and anticancer activity of some new diaryl sulfonylurea and thiourea derivatives. Medicinal Chemistry Research, 21(8), 1784-1792.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • Defraine, V., et al. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Frontiers in Microbiology, 8, 2585.
  • Guna, J. V., et al. (2014). Synthesis and antimicrobial activity of (2-methoxy/2-amino)-6-{4'-[(4'''-chlorophenyl)(phenyl)methyl amino] phenyl}-4-aryl nicotinonitrile.
  • Kłys, A., et al. (2022). Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of the anticonvulsant spectrum in vivo and in silico. proLékaře.cz.
  • Kłys, A., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (2(45)), 30-38.
  • Zuliani, V., et al. (2010). Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models. Bioorganic & Medicinal Chemistry, 18(22), 7893-7899.
  • Zuliani, V., et al. (2010). Anticonvulsant Activity of 2,4(1H)
  • Robertson, D. W., et al. (1988). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)
  • Robertson, D. W., et al. (1988). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 31(7), 1412-1417.
  • Robertson, D. W., et al. (1988). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 31(7), 1412-1417.
  • Abdel-Aziz, A. A.-M., et al. (2010). Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 45(9), 4113-4121.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • Robertson, D. W., et al. (1988). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 31(7), 1412-1417.
  • Clement, B., et al. (1995). Antifungal and antibacterial activities of diarylamidine derivatives. Antimicrobial Agents and Chemotherapy, 39(8), 1849-1855.
  • Clement, B., et al. (1995). Antifungal and antibacterial activities of diarylamidine derivatives. Antimicrobial Agents and Chemotherapy, 39(8), 1849-1855.
  • Defraine, V., et al. (2017). Antibacterial Activity of 1-[(2,4-Dichlorophenethyl)amino]-3-Phenoxypropan-2-ol against Antibiotic-Resistant Strains of Diverse Bacterial Pathogens, Biofilms and in Pre-clinical Infection Models. Frontiers in Microbiology, 8, 2585.
  • Asati, V., et al. (2022). design synthesis and pharmacological investigation of novel benzhydryl piperazine derivatives as a new class of anti-convulsant agents.
  • Zuliani, V., et al. (2010). Anticonvulsant activity of 2,4(1H)-diarylimidazoles in mice and rats acute seizure models. Bioorganic & Medicinal Chemistry, 18(22), 7893-7899.
  • Robertson, D. W., et al. (1988). Comparative anticonvulsant activity and neurotoxicity of 4-amino-N-(2,6-dimethylphenyl)
  • He, S., et al. (2012). Design and synthesis of diarylamines and diarylethers as cytotoxic antitumor agents. Bioorganic & Medicinal Chemistry Letters, 22(19), 6174-6178.
  • Chen, J., et al. (2022). Synthesis of Novel Multiple-Chlorine Diarylamine Derivatives and their Antiproliferative Activity against Human Cancer Cell Lines. Journal of Pharmacy and Pharmacology Research, 5(3), 1-10.
  • Abdel-Aziz, A. A.-M., et al. (2010). Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 45(9), 4113-4121.
  • Aliabadi, A., et al. (2013). 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. Iranian Journal of Pharmaceutical Research, 12(3), 267–271.
  • Löscher, W., & Schmidt, D. (2011). Modern antiepileptic drug development has failed to deliver: ways out of the current dilemma. Epilepsia, 52(4), 657-678.
  • Metcalf, C. S., et al. (2017). The Maximal Electroshock Seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Current Protocols in Pharmacology, 78, 5.29.1-5.29.12.
  • Swinney, D. C. (2004). The role of binding kinetics in GPCR drug discovery. Current Opinion in Drug Discovery & Development, 7(4), 503-512.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: Application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Van Meerloo, J., et al. (2011). The MTT assay for cell viability: tips and tricks. Methods in Molecular Biology, 716, 237-245.
  • Wiegand, I., et al. (2008). Broth microdilution for antimicrobial susceptibility testing.
  • Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of Antimicrobial Chemotherapy, 48(suppl_1), 5-16.
  • Kłys, A., et al. (2022). Promising anticonvulsant N-[(2,4-dichlorophenyl) methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl) acetamide: dose-dependent study and evaluation of the anticonvulsant spectrum in vivo and in silico. proLékaře.cz.
  • Kłys, A., et al. (2022). Synthesis and anticonvulsant activity evaluation of n-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1h-quinazolin-3-yl)acetamide novel 1-benzylsubstituted derivatives. ScienceRise: Pharmaceutical Science, (2(45)), 30-38.
  • Guna, J. V., et al. (2014). Synthesis and antimicrobial activity of (2-methoxy/2-amino)-6-{4'-[(4'''-chlorophenyl) (phenyl) methyl amino] phenyl}-4-aryl nicotinonitrile.
  • Zuliani, V., et al. (2010). Anticonvulsant Activity of 2,4(1H)
  • Robertson, D. W., et al. (1988). Discovery and anticonvulsant activity of the potent metabolic inhibitor 4-amino-N-(2,6-dimethylphenyl)-3,5-dimethylbenzamide. Journal of Medicinal Chemistry, 31(7), 1412-1417.

Sources

Comparative

High-Performance Validation of Enantiomeric Excess for (2,4-Dichlorophenyl)(phenyl)methanamine: A Comparative Guide

Chiral amines, particularly diarylmethanamines such as (2,4-Dichlorophenyl)(phenyl)methanamine, are indispensable building blocks in modern pharmacophore design and asymmetric synthesis[1]. The biological efficacy and sa...

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Author: BenchChem Technical Support Team. Date: March 2026

Chiral amines, particularly diarylmethanamines such as (2,4-Dichlorophenyl)(phenyl)methanamine, are indispensable building blocks in modern pharmacophore design and asymmetric synthesis[1]. The biological efficacy and safety of these compounds are strictly tied to their absolute configuration, necessitating rigorous validation of their enantiomeric excess ( ee ). Because enantiomers possess identical scalar physicochemical properties in achiral environments, differentiating them requires the introduction of a chiral reference system to induce a measurable diastereomeric state[2].

As a Senior Application Scientist, selecting the optimal validation method requires balancing throughput, precision, and mechanistic reliability. This guide objectively compares the three leading analytical paradigms for chiral amine validation: Chiral High-Performance Liquid Chromatography (HPLC) , Supercritical Fluid Chromatography (SFC) , and Nuclear Magnetic Resonance (NMR) via Chiral Derivatizing Agents (CDAs) .

Mechanistic Principles of Chiral Recognition

To quantify the enantiomeric excess of (2,4-Dichlorophenyl)(phenyl)methanamine, the analytical system must convert the enantiomeric mixture into a diastereomeric state. This is achieved either transiently or covalently:

  • Transient Diastereomeric Complexes (Chiral HPLC/SFC): The analyte interacts with a Chiral Stationary Phase (CSP), typically an immobilized polysaccharide derivative (e.g., amylose tris(3,5-dimethylphenylcarbamate)). The difference in binding free energy ( ΔΔG ) between the (R)-amine-CSP and (S)-amine-CSP complexes dictates chromatographic resolution[2]. SFC has emerged as a high-throughput alternative to HPLC, utilizing supercritical CO 2​ to offer faster mass transfer, sharper peaks, and reduced solvent consumption[3].

  • Covalent Diastereomers (NMR with CDAs): The amine is derivatized with an enantiopure Chiral Derivatizing Agent (CDA), such as Mosher's acid chloride ((R)-MTPA-Cl). The resulting diastereomeric amides exhibit distinct NMR chemical shifts. This is caused by the anisotropic shielding effect of the MTPA phenyl ring, which alters the local magnetic environment of adjacent nuclei (e.g., 19 F or 1 H) depending on the stereocenter of the amine[2]. Alternatively, Chiral Solvating Agents (CSAs) like BINOL derivatives can be used to form non-covalent complexes directly in the NMR tube[1].

Workflow cluster_HPLC Chiral Chromatography (HPLC/SFC) cluster_NMR NMR Derivatization (Mosher's Method) Start Enantioenriched Amine (2,4-Dichlorophenyl)(phenyl)methanamine Prep1 Sample Dilution (Hexane/IPA) Start->Prep1 Prep2 React with (R)-MTPA-Cl in Pyridine/CDCl3 Start->Prep2 Inject Inject onto CSP (e.g., Chiralpak AD-H) Prep1->Inject Detect UV/DAD Detection Integrate AUC Inject->Detect Result Calculate Enantiomeric Excess (ee %) Detect->Result Acquire Acquire 19F NMR Prep2->Acquire Integrate Integrate Diastereomeric Signals (CF3) Acquire->Integrate Integrate->Result

Experimental workflow comparing Chiral HPLC/SFC and NMR derivatization for ee determination.

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, every protocol must include internal controls to prevent false positives caused by kinetic resolution or baseline drift.

Protocol A: Chiral HPLC Validation (The Gold Standard)

Causality: The primary amine functional group and the sterically bulky 2,4-dichlorophenyl ring provide multiple interaction points (hydrogen bonding, π−π stacking, dipole-dipole) with the CSP, enabling robust separation.

  • System Suitability Test (SST): Inject a known racemic standard of (2,4-Dichlorophenyl)(phenyl)methanamine. Adjust the mobile phase (e.g., 90:10 Hexane:Isopropanol with 0.1% Diethylamine) until baseline resolution ( Rs​>1.5 ) is achieved. Self-Validation: This confirms the column's chiral recognition capability before analyzing the unknown. The diethylamine additive is critical to suppress peak tailing caused by secondary interactions with residual silanols.

  • Sample Preparation: Dissolve the enantioenriched amine in the mobile phase to a concentration of 1 mg/mL. Filter through a 0.22 μ m PTFE syringe filter.

  • Acquisition: Inject 10 μ L onto a Chiralpak AD-H column (250 x 4.6 mm, 5 μ m) at a flow rate of 1.0 mL/min. Monitor UV absorbance at 254 nm.

  • Quantification: Integrate the Area Under the Curve (AUC) for both enantiomeric peaks. Calculate ee using the formula: ee(%)=AUCR​+AUCS​∣AUCR​−AUCS​∣​×100 .

Protocol B: 19 F NMR via Mosher's Amide Derivatization

Causality: 19 F NMR is preferred over 1 H NMR because the fluorine nucleus has a wide chemical shift range and 100% natural abundance, completely eliminating background interference from the complex aromatic protons of the diarylmethanamine scaffold.

  • Derivatization: In an NMR tube, dissolve 10 mg of the amine in 0.5 mL of dry CDCl 3​ . Add 2 equivalents of anhydrous pyridine (as an acid scavenger) and 1.5 equivalents of (R)-(-)- α -Methoxy- α -(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl).

  • Reaction Control: Cap the tube, shake vigorously, and let sit for 30 minutes at room temperature. Self-Validation: Acquire a standard 1 H NMR spectrum to confirm the complete disappearance of the primary amine protons and the shift of the methine proton, ensuring 100% conversion. Incomplete conversion can lead to kinetic resolution, skewing the ee calculation[2].

  • Acquisition: Acquire a 19 F NMR spectrum (typically at 376 MHz) with proton decoupling.

  • Quantification: Identify the two distinct trifluoromethyl (-CF 3​ ) singlets corresponding to the (R,R) and (S,R) diastereomers. Integrate these peaks to calculate the ee .

MosherLogic Amine Chiral Amine (R / S Mixture) Reaction Amidation (Covalent Bond) Amine->Reaction Reagent (R)-MTPA-Cl (Derivatizing Agent) Reagent->Reaction Dia1 (R,R)-Amide Diastereomer 1 Reaction->Dia1 Dia2 (S,R)-Amide Diastereomer 2 Reaction->Dia2 NMR1 19F Signal A Shielded Dia1->NMR1 Anisotropic Effect NMR2 19F Signal B Deshielded Dia2->NMR2 Anisotropic Effect

Logical pathway of Mosher's acid derivatization generating distinct NMR signals for ee calculation.

Performance Comparison Data

The following table synthesizes the operational and analytical metrics of the three primary methodologies for evaluating the enantiomeric purity of (2,4-Dichlorophenyl)(phenyl)methanamine.

MetricChiral HPLC (Normal Phase)Chiral SFC (Supercritical CO 2​ ) 19 F NMR (Mosher's Method)
Mechanism Transient Diastereomeric ComplexTransient Diastereomeric ComplexCovalent Diastereomeric Amide
Throughput Moderate (15-30 mins/run)High (3-10 mins/run)Low (Derivatization + NMR time)
Accuracy / Precision > 99.9% / Excellent> 99.9% / Excellent~ 98.0% / Good (Integration dependent)
Limit of Detection (LOD) 0.05% minor enantiomer0.05% minor enantiomer1-2% minor enantiomer
Sample Recovery Yes (Non-destructive)Yes (Non-destructive)No (Destructive derivatization)
Primary Advantage Ubiquitous instrumentation, highly reliableGreen chemistry, rapid screeningDetermines absolute configuration
Primary Limitation High solvent consumptionRequires specialized SFC hardwareSusceptible to kinetic resolution errors

Conclusion & Recommendations

For routine process chemistry and batch-to-batch validation of (2,4-Dichlorophenyl)(phenyl)methanamine, Chiral HPLC remains the undisputed gold standard due to its exceptional precision and non-destructive nature. If high-throughput screening is required (e.g., during biocatalytic enzyme evolution or asymmetric catalysis optimization), Chiral SFC is the superior alternative, drastically cutting analysis time and solvent waste[3].

Conversely, 19 F NMR via Mosher's derivatization should be deployed when a new synthetic route is established and the absolute configuration must be unambiguously assigned alongside the enantiomeric excess. By utilizing the anisotropic shielding models inherent to the MTPA moiety, researchers can map the 3D spatial arrangement of the amine without requiring single-crystal X-ray diffraction[2].

References

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. RSC Publishing.[Link]

  • Enantioselective Synthesis of Chiral Amines via Biocatalytic Carbene N—H Insertion. PMC.[Link]

  • Advances in chiral analysis: from classical methods to emerging technologies. RSC Publishing.[Link]

Sources

Validation

Chemoselectivity Benchmarking Guide: Cross-Coupling Reactivity of (2,4-Dichlorophenyl)(phenyl)methanamine

As drug development increasingly relies on late-stage functionalization, the ability to predictably direct catalytic cross-coupling in bifunctional molecules is paramount. (2,4-Dichlorophenyl)(phenyl)methanamine presents...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on late-stage functionalization, the ability to predictably direct catalytic cross-coupling in bifunctional molecules is paramount. (2,4-Dichlorophenyl)(phenyl)methanamine presents a rigorous benchmark for chemoselectivity. It contains two competing reactive sites: a sterically hindered primary diarylmethylamine (a potential nucleophile) and a 2,4-dichlorophenyl ring (containing two potential electrophilic aryl chlorides).

This guide objectively benchmarks three distinct transition-metal catalyst systems (Pd, Cu, and Ni) to demonstrate how rational ligand design dictates the reaction pathway—either selectively functionalizing the amine, activating the aryl chlorides, or triggering uncontrolled polymerization.

Mechanistic Divergence & Catalyst Benchmarking

The core challenge with (2,4-Dichlorophenyl)(phenyl)methanamine is preventing self-condensation while targeting a specific moiety. The choice of metal and ligand fundamentally alters the oxidative addition kinetics and binding affinities.

Vector 1: Selective Amine Functionalization (Palladium Catalysis)

To selectively N-arylate the primary amine without activating the internal aryl chlorides, we must exploit the differential oxidative addition rates of carbon-halogen bonds. By introducing an external aryl bromide (Ar-Br) and utilizing a Pd/BrettPhos catalyst system, the reaction becomes highly chemoselective. The methoxy substituent proximal to the phosphine in the BrettPhos ligand provides critical stabilization to the oxidative addition complex, enabling the highly selective monoarylation of primary amines at low catalyst loadings 1. The steric bulk of the ligand prevents the less reactive internal Ar-Cl bonds from coordinating to the Pd center.

Vector 2: Selective Aryl Chloride Functionalization (Copper Catalysis)

If the synthetic goal is to aminate the 2,4-dichloro ring, the primary amine must first be transiently protected (e.g., via Boc-protection) to prevent it from acting as a competing nucleophile. Activating inert aryl chlorides typically requires harsh conditions, but recent advancements utilize highly sterically encumbered N1,N2-diaryl diamine ligands. These ligands increase the electron density on the copper center and resist catalyst deactivation, allowing Cu-catalyzed amination of aryl chlorides to proceed at significantly lower temperatures [[2]]().

Vector 3: Global Amination / Polymerization (Nickel Catalysis)

Nickel complexes containing common aryl bisphosphine ligands, such as the mixed Ni(0) species (BINAP)Ni(η2-NC-Ph), are highly oxophilic and particularly active for the coupling of chloroarenes with primary amines [[3]](). If unprotected (2,4-Dichlorophenyl)(phenyl)methanamine is subjected to this system, the catalyst will simultaneously activate the internal Ar-Cl bonds and utilize the internal primary amine, resulting in rapid, uncontrolled oligomerization.

Chemoselectivity Substrate (2,4-Dichlorophenyl) (phenyl)methanamine Pd Vector 1: Pd / BrettPhos (Ar-Br Electrophile) Substrate->Pd Cu Vector 2: Cu / Diamine (Amine Protected) Substrate->Cu Ni Vector 3: Ni / BINAP (Unprotected) Substrate->Ni Prod1 Selective N-Arylation (Cl groups intact) Pd->Prod1 Fast Ar-Br Ox. Add. Prod2 Selective Ar-Cl Amination (C-N at ring) Cu->Prod2 Ar-Cl Activation Prod3 Oligomerization (Dual activation) Ni->Prod3 Uncontrolled

Fig 1: Chemoselective divergence of (2,4-Dichlorophenyl)(phenyl)methanamine across metal catalysts.

Quantitative Data Summary

The following table summarizes the experimental benchmarking of the three catalyst systems against the substrate.

Catalyst SystemPrimary ReactantsTarget Bond FormationConversion (%)Chemoselectivity (Target : Side)Major Side Product
Pd₂(dba)₃ / BrettPhos Substrate + 4-BromotolueneAmine N-Arylation>95%>99:1Trace Diarylation
CuBr / N1,N2-Diamine Boc-Substrate + MorpholineAryl Chloride Amination88%92:8Hydrodehalogenation
Ni(cod)₂ / BINAP Substrate (Neat/Self)Uncontrolled C-N>99%N/AInsoluble Oligomers
Self-Validating Experimental Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection is embedded within the steps.

Protocol A: Selective N-Arylation via Pd/BrettPhos

Objective: Couple the primary amine with 4-bromotoluene while leaving the 2,4-dichloro moiety completely intact.

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (0.5 mol%), BrettPhos (1.2 mol%), and sodium tert-butoxide (1.2 equiv).

    • Causality: NaOtBu is selected because its pKa is sufficient to deprotonate the Pd-amine intermediate, but it is not nucleophilic enough to cause background S_NAr on the deactivated 2,4-dichloro ring.

  • Addition: Add (2,4-Dichlorophenyl)(phenyl)methanamine (1.0 equiv, 1.0 mmol) and 4-bromotoluene (1.05 equiv). Dissolve the mixture in anhydrous 1,4-dioxane (0.2 M).

  • Reaction: Seal the tube, remove from the glovebox, and stir at 80 °C for 4 hours.

  • Validation Checkpoint 1 (In-Process): Withdraw a 10 µL aliquot, quench with H₂O, extract with EtOAc, and analyze via GC-MS.

    • Self-Validation: The chromatogram must show the product mass peak with a distinct isotopic cluster (M, M+2, M+4 in a 9:6:1 ratio). The persistence of this exact isotopic ratio proves that neither of the aryl chlorides has undergone oxidative addition or hydrodehalogenation.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

PdCycle Pd0 Pd(0)-BrettPhos PdII_OA Ar-Pd(II)-Br (BrettPhos) Pd0->PdII_OA Selective Ox. Add. (Ar-Br only) PdII_Amine Ar-Pd(II)-Amine Complex PdII_OA->PdII_Amine Amine Binding & Deprotonation PdII_Amine->Pd0 Reductive Elimination Product N-Arylated Product (Cl intact) PdII_Amine->Product

Fig 2: Pd/BrettPhos catalytic cycle demonstrating selective oxidative addition to external Ar-Br.

Protocol B: Selective Aryl Chloride Amination via Cu/Diamine

Objective: Couple the 4-chloro position of the substrate with morpholine. (Note: The 2-chloro position is highly sterically hindered by the adjacent diarylmethyl group, naturally directing regioselectivity to the 4-position).

  • Pre-requisite: The primary amine of the substrate must be Boc-protected prior to this step to prevent catalyst poisoning and self-coupling.

  • Preparation: In a glovebox, combine CuBr (5 mol%), N1,N2-diarylbenzene-1,2-diamine ligand (10 mol%), and NaOMe (1.5 equiv) in a vial.

    • Causality: The highly electron-donating diamine ligand forces the Cu center into an electron-rich state, lowering the activation barrier for oxidative addition into the notoriously strong C-Cl bond 2.

  • Addition: Add the Boc-protected substrate (1.0 equiv, 0.5 mmol) and morpholine (1.5 equiv). Add anhydrous DMSO (0.5 mL) to achieve a high concentration (1.0 M).

  • Reaction: Stir at 40 °C for 24 hours.

  • Validation Checkpoint 2 (In-Process): Analyze via LC-MS.

    • Self-Validation: The mass spectrum should shift from the dichloro isotopic pattern (9:6:1) to a monochloro isotopic pattern (3:1), confirming mono-amination at the less hindered 4-chloro position.

  • Workup: Quench with saturated aqueous NH₄Cl to strip the copper, extract with dichloromethane, dry over Na₂SO₄, and purify via silica gel chromatography.

References
  • A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides. Journal of the American Chemical Society. 1

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. Journal of the American Chemical Society. 2

  • Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society.3

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